Thietan-3-amine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
thietan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIATZLVXZUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561987 | |
| Record name | Thietan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128861-76-7 | |
| Record name | Thietan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thietan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thietan-3-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietan-3-amine is a saturated four-membered heterocyclic compound containing both a sulfur and a nitrogen atom. This strained ring system imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug discovery. Its derivatives have garnered significant interest due to their diverse pharmacological activities, including potential as antimicrobial, antiviral, and anticancer agents. Furthermore, thietane-containing compounds have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, suggesting applications in neuroscience. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of this compound.
Chemical Structure and Properties
This compound possesses a non-planar, puckered four-membered ring. The presence of the heteroatoms and ring strain influences its reactivity and physical properties.
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₃H₇NS
-
Molecular Weight: 89.16 g/mol [1]
-
Canonical SMILES: C1SC(N)C1
-
InChI Key: GNWIATZLVXZUEL-UHFFFAOYSA-N
Physicochemical Properties:
Quantitative data for this compound and its common hydrochloride salt are summarized below. It is important to note that experimental values for the free base are not widely reported, and it is often handled as the more stable hydrochloride salt.
| Property | Value | Source/Comment |
| This compound | ||
| Molecular Formula | C₃H₇NS | PubChem |
| Molecular Weight | 89.16 g/mol | PubChem[1] |
| Boiling Point | Not available | Data for the free base is scarce. |
| pKa | ~9-10 (estimated) | Estimated based on similar primary amines. |
| Solubility | Soluble in water and polar organic solvents. | General property of small amines. |
| This compound Hydrochloride | ||
| Molecular Formula | C₃H₈ClNS | |
| Molecular Weight | 125.62 g/mol | |
| Melting Point | 178-182 °C | Commercial supplier data. |
Synthesis of this compound
Several synthetic routes to this compound have been reported, often involving the formation of the thietane ring through intramolecular cyclization. A common and illustrative method starts from epichlorohydrin. This process involves the reaction with a sulfur nucleophile to form the thietane ring, followed by the introduction of the amine functionality.
General Synthesis Workflow
The following diagram illustrates a typical synthetic pathway from epichlorohydrin to this compound hydrochloride.
Experimental Protocols
Synthesis of this compound Hydrochloride from Epichlorohydrin
This multi-step synthesis provides a reliable method for the preparation of this compound hydrochloride.
Step 1: Synthesis of Thietan-3-ol
-
Materials: Epichlorohydrin, sodium hydrosulfide (NaSH), methanol, water.
-
Procedure: A solution of sodium hydrosulfide in a mixture of methanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. Epichlorohydrin is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield crude Thietan-3-ol, which can be purified by distillation or chromatography.
Step 2: Synthesis of Thietan-3-yl Methanesulfonate
-
Materials: Thietan-3-ol, methanesulfonyl chloride (MsCl), triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure: Thietan-3-ol is dissolved in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for one hour and then at room temperature for an additional 2-3 hours. The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford Thietan-3-yl methanesulfonate.
Step 3: Synthesis of 3-Azidothietane
-
Materials: Thietan-3-yl methanesulfonate, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure: Thietan-3-yl methanesulfonate is dissolved in DMF, and sodium azide is added. The mixture is heated to 60-70 °C and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, water is added, and the product is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated carefully to give 3-Azidothietane. Caution: Organic azides can be explosive and should be handled with care.
Step 4 & 5: Synthesis of this compound and Conversion to Hydrochloride Salt
-
Materials: 3-Azidothietane, palladium on carbon (Pd/C), methanol, hydrogen gas (H₂), hydrochloric acid (HCl).
-
Procedure: 3-Azidothietane is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude this compound is dissolved in a suitable solvent like diethyl ether or ethanol, and a solution of HCl in the same solvent is added dropwise with stirring. The precipitated this compound hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will show characteristic signals for the protons on the thietane ring. Due to the puckered nature of the ring, the methylene protons can be diastereotopic and may appear as complex multiplets.
-
Expected Chemical Shifts (in CDCl₃):
-
-CH(N)-: A multiplet around δ 3.5-4.0 ppm.
-
-CH₂-S-: Two multiplets corresponding to the axial and equatorial protons, typically in the range of δ 2.8-3.5 ppm.
-
-NH₂: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.5-3.0 ppm.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework.
-
Expected Chemical Shifts (in CDCl₃):
-
-C(N)-: A signal in the range of δ 50-60 ppm.
-
-CH₂-S-: A signal in the range of δ 30-40 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine and C-S bonds.
-
Expected Absorption Bands (cm⁻¹):
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an aliphatic amine.
-
Expected m/z values (Electron Ionization):
-
Molecular Ion [M]⁺: m/z = 89.
-
Alpha-cleavage: The major fragmentation pathway for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a C₂H₄S radical to give a fragment at m/z = 30 ([CH₂=NH₂]⁺).
-
Biological Activity and Mechanism of Action
This compound and its derivatives have been identified as modulators of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.
NMDA Receptor Antagonism
Compounds that act as NMDA receptor antagonists block the ion channel, preventing the influx of Ca²⁺ and Na⁺ ions. This can have neuroprotective effects in conditions of excitotoxicity but can also lead to dissociative and psychotomimetic side effects. The mechanism of NMDA receptor antagonism can occur through several modes, including competitive antagonism at the glutamate or glycine binding sites, or non-competitive channel blocking.
The following diagram illustrates the general mechanism of NMDA receptor antagonism.
While this compound itself has been noted as a pharmacophore of interest, specific derivatives are typically developed to achieve desired potency and selectivity for the NMDA receptor subtypes. The development of such compounds is an active area of research in the pursuit of novel therapeutics for neurological disorders.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. As with most amines, it is expected to be corrosive and an irritant. The hydrochloride salt is a crystalline solid and is generally easier and safer to handle than the free base. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a structurally unique and synthetically versatile building block with significant potential in medicinal chemistry. Its strained heterocyclic nature provides a scaffold for the development of novel compounds with a range of biological activities, most notably as modulators of the NMDA receptor. This guide has provided a foundational overview of its chemical properties, synthesis, and characterization to aid researchers and drug development professionals in their exploration of this promising chemical entity. Further investigation into the structure-activity relationships of its derivatives will be crucial in unlocking its full therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of Thietan-3-amine from Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to obtain thietan-3-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, epichlorohydrin. This document details the core chemical transformations, provides experimentally derived protocols, and presents quantitative data to assist researchers in the practical application of these methods.
Introduction
Thietanes are four-membered sulfur-containing heterocycles that have garnered significant interest in drug discovery. Their unique conformational properties and ability to act as bioisosteres for other functional groups make them attractive motifs in the design of novel therapeutics. This compound, in particular, serves as a key intermediate for introducing the thietane moiety into more complex molecular architectures. This guide focuses on a practical and accessible synthetic pathway commencing with epichlorohydrin.
The overall synthetic strategy involves two key stages:
-
Formation of the thietane ring: Cyclization of epichlorohydrin with a sulfur nucleophile to produce the key intermediate, thietan-3-ol.
-
Introduction of the amino group: Conversion of the hydroxyl functionality of thietan-3-ol into a primary amine.
This guide will explore two robust methods for the second stage: a direct conversion via the Mitsunobu reaction and a two-step sequence involving oxidation followed by reductive amination.
Synthetic Pathways
The synthesis of this compound from epichlorohydrin can be visualized as a multi-step process. The initial and crucial step is the formation of the thietane ring to yield thietan-3-ol. From this intermediate, two primary pathways can be employed to arrive at the target amine.
Figure 1: Overview of synthetic pathways from epichlorohydrin to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step. The quantitative data associated with these protocols are summarized in the subsequent tables.
Synthesis of Thietan-3-ol from Epichlorohydrin
The formation of the thietane ring is achieved by reacting epichlorohydrin with a source of hydrogen sulfide in the presence of a base. This reaction proceeds via nucleophilic opening of the epoxide ring by the hydrosulfide anion, followed by intramolecular cyclization.[1][2][3]
Experimental Protocol:
-
A reaction vessel equipped with a mechanical stirrer, gas inlet, and thermometer is charged with a solution of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in water.
-
The solution is cooled in an ice bath, and hydrogen sulfide (H₂S) gas is bubbled through the stirred solution until saturation is reached, forming a solution of barium hydrosulfide.
-
Epichlorohydrin is added dropwise to the cold solution, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the mixture is filtered to remove barium salts. The aqueous filtrate is then extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude thietan-3-ol.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | Epichlorohydrin | [1][2] |
| Reagents | Hydrogen Sulfide (H₂S), Barium Hydroxide (Ba(OH)₂) | [1][2] |
| Solvent | Water | [1] |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) | [1] |
| Reaction Time | 12-24 hours | General Procedure |
| Typical Yield | >60% | [1] |
| Table 1: Summary of quantitative data for the synthesis of thietan-3-ol. |
Pathway 1: Synthesis of this compound via Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of the hydroxyl group of thietan-3-ol to an azide with inversion of configuration. The resulting 3-azidothietane can then be readily reduced to the desired this compound.[4]
Figure 2: Workflow for the Mitsunobu reaction pathway.
Experimental Protocol: 3-Azidothietane Synthesis
-
To a solution of thietan-3-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) are added triphenylphosphine (PPh₃, 1.5 eq.) and diphenyl phosphoryl azide (DPPA, 1.5 eq.).[5][6]
-
The mixture is cooled to 0 °C in an ice bath.
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise to the stirred solution.[7]
-
The reaction is allowed to warm to room temperature and stirred for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate 3-azidothietane.
Experimental Protocol: Reduction to this compound
-
3-Azidothietane is dissolved in a suitable solvent such as methanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The crude amine can be purified by distillation or converted to its hydrochloride salt for easier handling and purification. To form the salt, the crude amine is dissolved in a solvent like diethyl ether, and a solution of HCl in dioxane or ether is added, causing the salt to precipitate.[8][9]
| Parameter | Value (Azide Formation) | Value (Azide Reduction) | Reference |
| Starting Material | Thietan-3-ol | 3-Azidothietane | [4][5] |
| Reagents | PPh₃ (1.5 eq.), DPPA (1.5 eq.), DEAD (1.5 eq.) | H₂, 10% Pd/C (cat.) | [5][6] |
| Solvent | Anhydrous THF | Methanol or Ethyl Acetate | [5][7] |
| Temperature | 0 °C to Room Temperature | Room Temperature | [5] |
| Reaction Time | 6-8 hours | 2-12 hours | General Procedure |
| Typical Yield | 60-85% (for similar alcohols) | >90% | General Procedure |
| Table 2: Summary of quantitative data for the Mitsunobu reaction pathway. |
Pathway 2: Synthesis of this compound via Oxidation and Reductive Amination
This alternative pathway involves the oxidation of thietan-3-ol to the corresponding ketone, thietan-3-one. The ketone is then converted to the amine via reductive amination.
Figure 3: Workflow for the oxidation and reductive amination pathway.
Experimental Protocol: Oxidation to Thietan-3-one
-
Thietan-3-ol is dissolved in a mixture of dimethyl sulfoxide (DMSO) and a suitable activator like benzoic anhydride.[10][11]
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction is worked up by pouring it into water and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give thietan-3-one, which can be purified by chromatography or distillation.
Experimental Protocol: Reductive Amination to this compound
-
Thietan-3-one (1.0 eq.) is dissolved in a suitable solvent, typically methanol.[12][13][14]
-
An ammonia source, such as ammonium acetate (NH₄OAc, ~10 eq.), is added to the solution.[13]
-
Sodium cyanoborohydride (NaBH₃CN, ~1.5 eq.) is added in portions. The pH of the reaction is maintained between 6 and 7.[13]
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC or GC for the disappearance of the ketone.
-
After completion, the solvent is carefully removed under reduced pressure. The residue is taken up in water, basified with NaOH, and extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated. The resulting this compound can be purified by distillation or converted to its hydrochloride salt as described previously.
| Parameter | Value (Oxidation) | Value (Reductive Amination) | Reference |
| Starting Material | Thietan-3-ol | Thietan-3-one | [10][13] |
| Reagents | DMSO, Benzoic Anhydride | NH₄OAc (~10 eq.), NaBH₃CN (~1.5 eq.) | [10][13] |
| Solvent | DMSO | Methanol | [10][13] |
| Temperature | Room Temperature | Room Temperature | [10][13] |
| Reaction Time | Several hours | 12-24 hours | [10][13] |
| Typical Yield | ~72% | 80-95% (for similar ketones) | [10][13] |
| Table 3: Summary of quantitative data for the oxidation and reductive amination pathway. |
Conclusion
The synthesis of this compound from epichlorohydrin is a feasible and scalable process for medicinal chemistry applications. The initial formation of thietan-3-ol is a well-established transformation. Subsequently, the conversion of the alcohol to the amine can be effectively achieved through two distinct and reliable routes: the Mitsunobu reaction and a sequence of oxidation followed by reductive amination. The choice of pathway may depend on factors such as reagent availability, safety considerations (the Mitsunobu reaction with azide precursors requires caution), and desired scale. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers to successfully synthesize this valuable heterocyclic building block.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - Recent synthesis of thietanes [beilstein-journals.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
The Rising Profile of Thietane Amines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The thietane ring, a four-membered heterocycle containing a sulfur atom, is an emerging scaffold in medicinal chemistry. Long overshadowed by its oxetane analog, the thietane moiety is gaining recognition for its unique physicochemical properties that can confer advantageous pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of small molecule thietane amines, with a focus on their anticancer, antiviral, and neuromodulatory potential. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Anticancer Activity of Thietane Derivatives
Thietane derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The rigid, three-dimensional structure of the thietane ring can orient pharmacophoric groups in a way that leads to potent and selective inhibition of cancer-related targets.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various thietane and related thiadiazole derivatives, highlighting their half-maximal inhibitory concentrations (IC50).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thietane Derivative A | HepG2 (Liver) | 8.9 | [1] |
| Thietane Derivative B | MCF-7 (Breast) | 10.3 | [1] |
| 1,3,4-Thiadiazole Derivative 2g | LoVo (Colon) | 2.44 | [1] |
| 1,3,4-Thiadiazole Derivative 2g | MCF-7 (Breast) | 23.29 | [1] |
| Thiophenyl Thiazolyl-Pyridine Hybrid 5 | A549 (Lung) | 0.452 | [1] |
| Thiophenyl Thiazolyl-Pyridine Hybrid 8e | A549 (Lung) | 0.302 | [1] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [2] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [2] |
| Spiro-acenaphthylene tethered-[3][4][5]-thiadiazole (Compound 1) | RXF393 (Renal) | 7.01 | [6] |
| Spiro-acenaphthylene tethered-[3][4][5]-thiadiazole (Compound 1) | HT29 (Colon) | 24.3 | [6] |
| Spiro-acenaphthylene tethered-[3][4][5]-thiadiazole (Compound 1) | LOX IMVI (Melanoma) | 9.55 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of thietane derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[1]
Materials:
-
Thietane derivative compounds
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the desired cancer cell line in medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the thietane derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations. Remove the old medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (DMSO-containing medium) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution to each well. Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[1]
Antiviral Activity of Thietanose Nucleosides
A significant area of investigation for thietane derivatives has been in the development of antiviral agents, particularly as nucleoside analogs. Thietanose nucleosides, where the furanose sugar moiety is replaced by a thietane ring, have shown promising activity against viruses such as HIV.[3]
Quantitative Anti-HIV Activity Data
The following table presents the anti-HIV activity (EC50) and cytotoxicity (CC50) of several d- and l-thietanose nucleosides in human peripheral blood mononuclear (PBM) cells.
| Compound | Base | EC50 (µM) | CC50 (PBM cells, µM) | CC50 (CEM cells, µM) | Reference |
| d-isomers | |||||
| d-uridine (23) | Uracil | 6.9 | >25 | >25 | [3] |
| d-cytidine (24) | Cytosine | 1.3 | 21.4 | 14.3 | [3] |
| d-5-fluorocytidine (25) | 5-Fluorocytosine | 5.8 | 15.2 | 11.2 | [3] |
| l-isomers | |||||
| l-cytidine (52) | Cytosine | 14.1 | 42.6 | 35.7 | [3] |
| AZT (control) | Thymine | 0.004 | >100 | >100 | [3] |
Experimental Protocol: Anti-HIV Assay in PBM Cells
This protocol outlines a cell-based assay to determine the ability of thietanose nucleosides to inhibit HIV-1 replication in human PBM cells.
Materials:
-
Human PBM cells
-
HIV-1 stock (e.g., IIIB strain)
-
Thietanose nucleoside compounds
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
AZT (azidothymidine) as a positive control
-
p24 antigen ELISA kit
-
96-well plates
Procedure:
-
Cell Preparation: Isolate PBM cells from healthy donor blood. Stimulate the cells with PHA for 3 days, then culture them in medium containing IL-2.
-
Compound Dilution: Prepare serial dilutions of the thietanose nucleosides and the AZT control in culture medium.
-
Infection and Treatment: Plate the stimulated PBM cells in 96-well plates. Add a pre-titered amount of HIV-1 stock to the wells. Immediately add the diluted compounds to the respective wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only).
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that inhibits p24 production by 50% compared to the virus control.
-
Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC50), incubate uninfected PBM cells with serial dilutions of the test compounds for 7 days and assess cell viability using a standard method (e.g., MTT assay).
Neuromodulatory Activity of Thietane Amines
Thietane amines have also been investigated for their potential to modulate the activity of the central nervous system, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its dysregulation is implicated in various neurological disorders.
Quantitative NMDA Receptor Antagonist Data
| Compound | Target | Ki (nM) | Reference |
| Ifenprodil Analogue (3) | GluN2B | 47 | [4] |
| Ifenprodil Analogue (4) | GluN2B | 41 | [4] |
Experimental Protocol: NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.
Materials:
-
Rat forebrain homogenate (as a source of NMDA receptors)
-
[3H]MK-801 (radioligand)
-
Unlabeled test compounds (thietane amines)
-
HEPES buffer (pH 7.4)
-
Glutamate and Glycine
-
(+)-MK-801 (for defining non-specific binding)
-
GF/B glass fiber filters
-
Scintillation counter
-
24-well cell harvester
Procedure:
-
Membrane Preparation: Prepare a membrane suspension from rat forebrain homogenate.
-
Assay Setup: In a 24-well plate, prepare incubation mixtures containing the membrane suspension, a fixed concentration of [3H]MK-801, glutamate, and glycine in HEPES buffer.
-
Compound Addition: Add varying concentrations of the unlabeled test compounds to the wells. Include wells with only the radioligand (total binding) and wells with an excess of unlabeled (+)-MK-801 (non-specific binding).
-
Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways Modulated by Thietane Derivatives
The biological effects of thietane amines are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
PI3K/Akt Signaling Pathway
Several thietane-containing compounds have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of PI3K by thietane derivatives can lead to the suppression of downstream signaling and the induction of apoptosis in cancer cells.
G-Protein Coupled Receptor (GPCR) Signaling
While specific examples of thietane amines directly modulating GPCRs are still emerging, the structural characteristics of these compounds make them potential candidates for interacting with this large and diverse family of receptors. GPCRs are involved in a vast array of physiological processes, and their modulation can have profound therapeutic effects.
Conclusion
Small molecule thietane amines represent a promising and relatively underexplored area of medicinal chemistry. Their unique structural features offer opportunities for the development of novel therapeutics with improved pharmacological properties. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to advance the understanding and application of these intriguing compounds in the fields of oncology, virology, and neuroscience. Further investigation into the structure-activity relationships and mechanisms of action of thietane amines will undoubtedly pave the way for the discovery of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-HIV Activity of d- and l-Thietanose Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel GluN2B selective NMDA receptor antagonists: relative configuration of 7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienothiadiazine 2,2-dioxide acyclonucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Thietan-3-amine Derivatives as NMDA Receptor Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system (CNS), is a well-established target for therapeutic intervention in a range of neurological and psychiatric disorders. Over- or under-activation of the NMDA receptor is implicated in the pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain. Consequently, the discovery and development of novel NMDA receptor modulators remain an active area of research. Among the diverse chemical scaffolds explored, thietan-3-amine derivatives have emerged as a promising class of compounds. This technical guide provides an in-depth overview of this compound derivatives as potential NMDA receptor modulators, covering their synthesis, experimental characterization, and the underlying signaling pathways. While comprehensive quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, this guide outlines the established methodologies for their evaluation and highlights the therapeutic potential of this chemical class.
The NMDA Receptor: A Key Therapeutic Target
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual agonists, glutamate and glycine (or D-serine), for activation.[1][2] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). This blockade is relieved by depolarization of the neuronal membrane, making the NMDA receptor a coincidence detector of both presynaptic glutamate release and postsynaptic depolarization.[1]
Upon activation, the NMDA receptor channel opens, allowing the influx of sodium (Na⁺) and, most notably, calcium (Ca²⁺) ions. The influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of intracellular signaling pathways that are fundamental to synaptic plasticity, learning, and memory.[1] However, excessive Ca²⁺ influx through NMDA receptors can lead to excitotoxicity and neuronal cell death, a hallmark of many neurodegenerative diseases.
NMDA Receptor Subunits:
Functional NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D). The specific combination of GluN2 subunits confers distinct pharmacological and biophysical properties to the receptor complex, offering an avenue for the development of subtype-selective modulators with potentially improved therapeutic profiles and reduced side effects.
This compound Derivatives as NMDA Receptor Modulators
The thietane ring, a four-membered sulfur-containing heterocycle, has garnered interest in medicinal chemistry as a bioisostere for other functional groups and as a core scaffold for novel therapeutic agents.[3][4] The introduction of an amine functionality at the 3-position of the thietane ring, along with other substitutions, provides a diverse chemical space for interaction with biological targets.
One notable example is 3-aminothietane-3-carboxylic acid , which has been identified as a modulator of the NMDA receptor.[5] While detailed structure-activity relationship (SAR) studies for a broad series of this compound derivatives are not widely published, the confirmed activity of this compound validates the potential of this scaffold for NMDA receptor modulation.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the thietane ring followed by the introduction or modification of the amine functionality. One reported method for the synthesis of the parent 3-aminothietane-3-carboxylic acid involves the conversion of chloromethyloxirane to a thietan-3-ol intermediate, which is then further functionalized.[5]
A general synthetic approach is outlined below:
-
Step 1: Thietane Ring Formation: Cyclization reactions are commonly employed to construct the thietane ring. This can be achieved, for example, by reacting a suitable dielectrophile with a sulfide source.
-
Step 2: Introduction of the Amine Group: The amine functionality can be introduced at the 3-position of the thietane ring through various methods, such as nucleophilic substitution or reductive amination of a thietan-3-one precursor.
-
Step 3: Derivatization: The parent this compound can be further modified by N-alkylation, acylation, or other reactions to explore the chemical space and optimize for NMDA receptor activity.
Quantitative Data
As of the latest review of publicly available literature, a comprehensive quantitative dataset for a series of this compound derivatives specifically detailing their NMDA receptor binding affinities (Kᵢ), and functional potencies (IC₅₀/EC₅₀) is not available. Such data is crucial for establishing a clear structure-activity relationship (SAR) and for guiding the design of more potent and selective modulators. The following table is a template for how such data would be presented.
| Compound ID | R¹ | R² | NMDA Receptor Binding Affinity (Kᵢ, nM) [³H]MK-801 | Functional Antagonism (IC₅₀, µM) GluN1/GluN2A | Functional Antagonism (IC₅₀, µM) GluN1/GluN2B |
| T3A-001 | H | COOH | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
The characterization of this compound derivatives as NMDA receptor modulators involves a combination of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the NMDA receptor. A common approach is to measure the displacement of a radiolabeled ligand, such as [³H]MK-801, which binds to the ion channel pore of the receptor.
Protocol:
-
Membrane Preparation:
-
Whole brains from rodents (e.g., Sprague-Dawley rats) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate the prepared membranes (typically 100-200 µg of protein) with a fixed concentration of [³H]MK-801 (e.g., 1-5 nM).
-
Add varying concentrations of the this compound test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
To determine non-specific binding, a separate set of wells is incubated with an excess of a known non-radioactive NMDA receptor antagonist (e.g., 10 µM MK-801).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
The filters are then placed in scintillation vials with scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value (binding affinity) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the functional effect of the test compounds on NMDA receptor-mediated ion currents in living cells. This can be performed on cultured neurons or on cells heterologously expressing specific NMDA receptor subtypes (e.g., HEK293 cells).
Protocol:
-
Cell Preparation:
-
HEK293 cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).
-
Cells are plated on coverslips and allowed to express the receptors for 24-48 hours.
-
-
Recording Setup:
-
A coverslip with the transfected cells is placed in a recording chamber on the stage of an inverted microscope.
-
The cells are continuously perfused with an external solution (e.g., containing 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl₂, pH 7.4). The external solution is typically Mg²⁺-free to prevent channel block.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing 140 mM CsF, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2) and is used as the recording electrode.
-
-
Whole-Cell Recording:
-
The micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed by applying gentle suction.
-
The membrane patch under the pipette tip is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of, for example, -60 mV.
-
-
Drug Application and Data Acquisition:
-
NMDA receptor-mediated currents are evoked by the rapid application of glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) using a fast perfusion system.
-
Once a stable baseline current is established, the this compound test compound is co-applied with the agonists at various concentrations.
-
The inward currents are recorded and digitized for offline analysis.
-
-
Data Analysis:
-
The peak amplitude of the NMDA receptor-mediated current is measured in the absence and presence of the test compound.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
A concentration-response curve is generated by plotting the percentage of inhibition versus the logarithm of the test compound concentration.
-
The IC₅₀ value is determined by fitting the data with a sigmoidal dose-response function.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling cascade.
Experimental Workflow for Characterization
Caption: Drug discovery workflow for NMDA modulators.
Conclusion
This compound derivatives represent a promising, yet underexplored, class of compounds for the modulation of NMDA receptor activity. The structural rigidity and unique electronic properties of the thietane scaffold offer opportunities for the design of novel ligands with potentially high affinity and selectivity. While the publicly available data on the SAR of these compounds is currently limited, the established experimental protocols for NMDA receptor characterization provide a clear path forward for their evaluation. Further research into the synthesis and biological testing of a diverse library of this compound derivatives is warranted to fully elucidate their therapeutic potential for the treatment of NMDA receptor-related neurological and psychiatric disorders. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals venturing into this promising area of medicinal chemistry.
References
A Technical Guide to the Physicochemical Properties of Thietane-Containing Fragments in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The thietane ring, a four-membered sulfur-containing heterocycle, has garnered increasing attention in medicinal chemistry.[1] Once overlooked in favor of its oxygen analogue, the oxetane, the thietane is now recognized as a valuable scaffold and versatile bioisostere.[1][2] Its unique physicochemical properties, including its three-dimensionality, polarity, and the ability to modulate properties through sulfur oxidation, make it an attractive fragment for modern drug design.[3][4] Thietane and its derivatives have been incorporated into a range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[2][5][6]
This guide provides an in-depth overview of the core physicochemical properties of thietane-containing fragments, presents quantitative data for comparison, details relevant experimental protocols, and visualizes key concepts and pathways pertinent to drug discovery professionals.
Core Physicochemical Properties
The incorporation of a thietane fragment can significantly influence a molecule's drug-like properties. The sulfur atom, particularly its ability to exist in different oxidation states (sulfide S(II), sulfoxide S(IV), and sulfone S(VI)), offers a unique tool for fine-tuning these characteristics.[4]
Lipophilicity (LogD/LogP)
Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] The thietane ring system provides a means to modulate this property. A systematic study comparing 3-substituted thietanes with their cyclobutane, azetidine, and oxetane counterparts revealed clear structure-property trends.[4]
-
Thietane (S(II)) : Derivatives in the sulfide oxidation state exhibit lipophilicity similar to cyclobutane analogues, making them significantly more lipophilic than the highly polar oxetanes.[4]
-
Thietane Sulfoxide (S(IV)) & Sulfone (S(VI)) : Oxidation of the sulfur atom dramatically reduces lipophilicity. These derivatives are markedly less lipophilic, with polarity that can even surpass that of corresponding oxetanes.[4] Thietane dioxide (sulfone) is noted for reducing lipophilicity while only slightly increasing molecular volume compared to other four-membered rings.[9]
This "three-in-one" characteristic allows for the fine-tuning of lipophilicity and ionization state, enabling the rational design of sp³-rich building blocks with tailored polarity.[4]
Aqueous Solubility
Aqueous solubility is essential for drug absorption and distribution.[10] The polarity of the thietane ring system, especially in its oxidized forms, can be leveraged to improve the solubility of drug candidates.[3][11]
-
Thietane (S(II)) : Generally shows poor solubility in polar solvents like water due to its hydrophobic carbon chain and the sulfur atom's limited ability to form hydrogen bonds.[12] It is more soluble in non-polar organic solvents.[12]
-
Thietane Sulfoxide (S(IV)) & Sulfone (S(VI)) : The oxidized sulfur atoms act as strong hydrogen bond acceptors, significantly enhancing aqueous solubility. This makes them effective replacements for groups like gem-dimethyl to improve a compound's solubility profile.[13]
Acidity and Basicity (pKa)
The pKa of ionizable groups is fundamental to a drug's solubility, permeability, and target engagement. The thietane ring, through its inductive effects, can modulate the pKa of adjacent functional groups.[4]
-
Amines : A study on 3-aminothietanes showed that the basicity of the amine is influenced by the sulfur's oxidation state. The pKa of the protonated amine decreases with increasing oxidation (S(II) > S(IV) > S(VI)), making the amine less basic.[4] The sulfone is a strong electron-withdrawing group, significantly lowering the pKa compared to cyclobutane or even oxetane analogues.
-
Carboxylic Acids : Conversely, the acidity of thietane-3-carboxylic acids increases with the sulfur's oxidation state. The sulfone derivative is markedly more acidic than its sulfide, cyclobutane, and oxetane counterparts.[4]
Metabolic Stability
High metabolic stability is desirable for increasing a drug's half-life and bioavailability.[14] The thietane scaffold has been shown to enhance metabolic stability in certain contexts.[2] For instance, replacing a peptide bond with a thietane dioxide has led to significant improvements in metabolic stability and target selectivity.[9] However, stability can be context-dependent; some thietane-containing nucleoside phosphoramidates have shown poor metabolic stability in liver microsomes, indicating rapid metabolism.[15]
Hydrogen Bonding
Hydrogen bonding is crucial for molecular recognition and binding to biological targets.[16]
-
Hydrogen Bond Acceptors : The sulfur atom in a thietane ring can act as a weak hydrogen bond acceptor.[17] This capacity is dramatically increased in the sulfoxide (S=O) and sulfone (O=S=O) forms, where the oxygen atoms are strong hydrogen bond acceptors.
-
Hydrogen Bond Donors : When substituted with a hydroxyl group, as in thietan-3-ol, the fragment can act as an effective hydrogen bond donor.[16] Thiazine-1,1-dioxides, which contain a related cyclic sulfone structure, have been explicitly studied as hydrogen bond donating subunits in anion receptors.[18]
Quantitative Physicochemical Data
The following tables summarize comparative quantitative data for 3-substituted thietane fragments and their analogues, illustrating the impact of the core ring and sulfur oxidation state.
Table 1: Lipophilicity (LogD at pH 7.4) of Model Benzamides [4]
| 4-Membered Ring Fragment (R) | LogD (R-NH-Benzamide) |
| Cyclobutyl | 1.83 |
| Azetidin-3-yl | 0.94 |
| Oxetan-3-yl | 0.93 |
| Thietan-3-yl (S) | 1.70 |
| Thietan-3-yl (SO) | 0.58 |
| Thietan-3-yl (SO₂) | 0.65 |
Table 2: pKa of 3-Substituted Amines and Carboxylic Acids [4]
| 4-Membered Ring Fragment | pKa (Protonated Amine) | pKa (Carboxylic Acid) |
| Cyclobutyl | 10.7 | 4.9 |
| Azetidin-3-yl | 9.6 | 3.8 |
| Oxetan-3-yl | 8.9 | 4.3 |
| Thietan-3-yl (S) | 9.6 | 4.3 |
| Thietan-3-yl (SO) | 8.2 | 3.8 |
| Thietan-3-yl (SO₂) | 7.1 | 3.3 |
Applications in Drug Discovery & Relevant Signaling Pathways
Thietane-containing compounds have shown promise as modulators of key biological pathways.
-
Anticancer Agents : The thietane scaffold has been integrated into inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is commonly dysregulated in cancer. The rigid ring helps orient pharmacophoric groups for potent and selective inhibition.[2]
-
Anti-inflammatory Agents : Thietane-containing analogues of thiathromboxane A₂ act as antagonists at the Thromboxane A₂ receptor (TP), a G-protein coupled receptor involved in platelet aggregation and inflammation.[2]
Below are visualizations of these pathways and the role of thietane-based inhibitors.
Experimental Protocols
Accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR). Below are detailed methodologies for key experiments.
Lipophilicity Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput alternative to the traditional shake-flask method for determining lipophilicity (LogP/LogD).[19][20]
Methodology:
-
System Preparation : Use a C18 stationary phase column. The mobile phase typically consists of a buffered aqueous solution (e.g., 20 mM phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.[21]
-
Calibration : Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values. The capacity factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[21]
-
Sample Analysis : Dissolve the test compound in a suitable solvent (e.g., methanol/water) and inject it into the HPLC system under the same isocratic conditions used for the standards.[21]
-
Data Calculation : Measure the retention time (t_R) of the test compound. Calculate its log k value.
-
LogP/LogD Determination : Interpolate the LogP/LogD of the test compound from the calibration curve using its calculated log k value.
Aqueous Solubility Determination (Kinetic Assay)
Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate solubility.[10][22]
Methodology:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of the test compound, typically 10 mM in dimethyl sulfoxide (DMSO).[23]
-
Assay Plate Preparation : Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.
-
Compound Addition : Add a small volume of the DMSO stock solution to the aqueous buffer to reach the final desired concentration. The DMSO concentration is typically kept low (1-2%) to minimize its co-solvent effect.[22][23]
-
Incubation : Shake the plate at room temperature for a set period (e.g., 1.5 to 2 hours) to allow for precipitation to reach a pseudo-equilibrium.
-
Detection : Measure the turbidity of the solution in each well using a nephelometer or by measuring UV absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[10][22]
-
Data Analysis : The concentration at which precipitation is first observed is defined as the kinetic solubility. This is often determined by comparing the turbidity or scattering to a threshold value.[23]
pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa.[19]
Methodology:
-
Sample Preparation : Dissolve a precise amount of the test compound in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility throughout the titration.
-
Titration : Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.
-
Acidic pKa : Titrate the solution with a standardized strong base (e.g., 0.1 M KOH).
-
Basic pKa : Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Recording : Record the pH of the solution after each incremental addition of the titrant.
-
pKa Calculation : Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the compound is 50% ionized.[19][24] Specialized software is often used to calculate the pKa from the first or second derivative of the titration curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[25][26]
Methodology:
-
Reagent Preparation : Thaw pooled liver microsomes (from human or other species) and the NADPH regenerating system (cofactor) on ice.[25]
-
Incubation : Prepare an incubation mixture in a microtiter plate containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1-3 µM), and liver microsomes (e.g., 0.5 mg/mL).[25][27]
-
Reaction Initiation : Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[27]
-
Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells by adding a quenching solution, typically cold acetonitrile containing an internal standard.[25]
-
Sample Processing : Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis : Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[27]
-
Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. From this, the intrinsic clearance (CLint) can be determined.[28]
Conclusion
Thietane-containing fragments are powerful and versatile tools in the medicinal chemist's arsenal. Their unique, puckered three-dimensional structure and, most notably, the ability to fine-tune key physicochemical properties through oxidation of the sulfur atom, provide a rational path to optimizing drug candidates.[4] By modulating lipophilicity, solubility, pKa, and metabolic stability, the thietane scaffold can help address common challenges in drug discovery, from improving ADME profiles to enhancing target engagement.[2][3] A thorough understanding of these properties, supported by robust experimental data, will continue to drive the successful application of this valuable heterocyclic motif in the development of next-generation therapeutics.
References
- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. omicsonline.org [omicsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. Thietane Dioxide - Enamine [enamine.net]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anion receptors containing thiazine-1,1-dioxide heterocycles as hydrogen bond donors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 20. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 21. tandfonline.com [tandfonline.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. pharmatutor.org [pharmatutor.org]
- 24. researchgate.net [researchgate.net]
- 25. Metabolic Stability Assays [merckmillipore.com]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 28. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Spectroscopic and Synthetic Profile of Thietan-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietan-3-amine, a saturated four-membered heterocyclic compound containing sulfur and a pendant amine group, represents a unique structural motif of interest in medicinal chemistry and drug development. The thietane ring can serve as a bioisostere for other cyclic systems, offering advantages in terms of metabolic stability, lipophilicity, and aqueous solubility. The primary amine at the 3-position provides a key handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a summary of the expected spectroscopic characteristics of this compound and a plausible synthetic route.
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H3 | ~3.5 - 4.0 | Multiplet | The proton on the carbon bearing the amine group is expected to be deshielded. |
| H2, H4 (axial) | ~3.2 - 3.6 | Multiplet | The axial protons on the carbons adjacent to the sulfur atom are typically shifted downfield. |
| H2, H4 (equatorial) | ~2.8 - 3.2 | Multiplet | The equatorial protons are generally shifted upfield relative to the axial protons. |
| NH₂ | ~1.5 - 2.5 | Broad Singlet | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal may exchange with D₂O.[1][2] |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C3 | ~45 - 55 | The carbon attached to the nitrogen atom is expected in this range.[3][4] |
| C2, C4 | ~30 - 40 | The carbons adjacent to the sulfur atom will be deshielded compared to a simple alkane. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a primary amine, this compound is expected to exhibit characteristic N-H stretching and bending vibrations.[1][2][5][6]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H | 3400 - 3250 | Medium | Asymmetric and symmetric stretching (two bands expected for a primary amine).[5] |
| C-H | 3000 - 2850 | Medium | Stretching vibrations of the thietane ring. |
| N-H | 1650 - 1580 | Medium-Strong | Bending (scissoring) vibration.[5] |
| C-N | 1250 - 1020 | Medium-Weak | Stretching vibration.[5] |
| C-S | 800 - 600 | Weak | Stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₃H₇NS), the molecular weight is 89.16 g/mol .[7] The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is expected at m/z 89. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[1][8]
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Fragmentation Pathway |
| 89 | [C₃H₇NS]⁺ | Molecular Ion |
| 72 | [C₃H₆S]⁺ | Loss of NH |
| 60 | [C₂H₄S]⁺ | Loss of CH₃N |
| 58 | [C₂H₄N]⁺ | Alpha-cleavage with loss of CHS |
| 46 | [CH₄S]⁺ | Cleavage of the thietane ring |
| 30 | [CH₄N]⁺ | Characteristic fragment for primary amines from alpha-cleavage.[9] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small molecule like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[10]
-
Instrument Setup: The data can be acquired on a 400 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.[14]
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).[15]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and would likely be suitable for this compound to induce fragmentation.[9] Electrospray ionization (ESI) is another option, particularly for obtaining the molecular ion with less fragmentation.[15]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Synthetic Workflow
While several methods exist for the synthesis of thietanes, a common approach involves the cyclization of a 1,3-difunctionalized propane derivative.[16] A plausible synthetic route to this compound is outlined below.
Caption: Plausible synthetic workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and a potential synthetic strategy for this compound. The predicted spectroscopic data serves as a valuable reference for researchers working with this compound, aiding in its identification and characterization. The generalized experimental protocols offer a starting point for obtaining high-quality analytical data. As a versatile building block, further exploration of this compound and its derivatives is warranted to unlock its full potential in the development of novel therapeutics.
References
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Thietane amine | C3H7NS | CID 20495510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epfl.ch [epfl.ch]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Thietane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered increasing attention in medicinal chemistry. Its unique structural and physicochemical properties, such as enhanced polarity, metabolic stability, and three-dimensionality, position it as a valuable scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of thietane derivatives, with a focus on their roles in oncology, virology, and inflammatory diseases. The content herein is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and key signaling pathways.
Physicochemical Properties and Strategic Incorporation in Drug Design
The strategic incorporation of the thietane moiety into drug candidates can significantly modulate their pharmacological profiles. The strained four-membered ring can lead to improved potency, selectivity, and pharmacokinetic properties. A key advantage of the thietane scaffold is the ability to fine-tune the molecule's lipophilicity and ionization state by modifying the oxidation state of the sulfur atom (S(II), S(IV), and S(VI)). While thietane derivatives in the S(II) oxidation state exhibit lipophilicity comparable to cyclobutane analogs, the corresponding sulfoxides (S(IV)) and sulfones (S(VI)) are considerably more polar, in some cases surpassing the polarity of oxetanes. This versatility allows for the rational design of sp³-rich building blocks with tailored physicochemical properties for modern drug discovery.
Therapeutic Applications and Mechanisms of Action
Thietane derivatives have demonstrated promising biological activity across a range of therapeutic areas. The following sections will delve into their applications in oncology, virology, and the treatment of inflammatory and platelet-related disorders.
Oncology: Targeting the PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Thietane-containing molecules have emerged as promising inhibitors of this pathway. The rigid thietane ring can provide a well-defined orientation for pharmacophoric groups, leading to potent and selective inhibition of PI3K. By blocking the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), these inhibitors prevent the activation of AKT and its downstream effectors, ultimately leading to the suppression of pro-survival and pro-proliferative signaling.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; TSC1_2 [label="TSC1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thietane_Inhibitor [label="Thietane-based\nPI3K Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylates\n(Thr308)"]; mTORC2 -> AKT [label="Phosphorylates\n(Ser473)"]; AKT -> TSC1_2 [arrowhead=tee, label="Inhibits"]; TSC1_2 -> Rheb [arrowhead=tee, label="Inhibits"]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> fourEBP1 [arrowhead=tee, label="Inhibits"]; S6K -> Proliferation; fourEBP1 -> Proliferation [style=dashed, arrowhead=tee]; Thietane_Inhibitor -> PI3K [arrowhead=tee, label="Inhibits", color="#EA4335", style=bold]; } caption: PI3K/AKT/mTOR signaling pathway and its inhibition by thietane derivatives.
Table 1: In Vitro Anticancer Activity of Representative Thietane and Thiophene Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Thienopyrimidine 9a | HepG-2 (Liver) | PI3Kα | 12.32 ± 0.96 | [3] |
| A549 (Lung) | PI3Kα | 11.30 ± 1.19 | [3] | |
| PC-3 (Prostate) | PI3Kα | 14.69 ± 1.32 | [3] | |
| MCF-7 (Breast) | PI3Kα | 9.80 ± 0.93 | [3] | |
| Thiophene 15b | A2780 (Ovarian) | Not Specified | 12 ± 0.17 | |
| A2780CP (Ovarian) | Not Specified | 10 ± 0.15 | [4] | |
| Spiro-thiadiazole 1 | RXF393 (Renal) | Carbonic Anhydrase | 7.01 ± 0.39 | |
| HT29 (Colon) | Carbonic Anhydrase | 24.3 ± 1.29 | [5] | |
| LOX IMVI (Melanoma) | Carbonic Anhydrase | 9.55 ± 0.51 | [5] |
Antiviral Activity: Thietanose Nucleosides as Viral Replication Inhibitors
Thietanose nucleosides, in which the furanose sugar moiety is replaced by a thietane ring, have demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[6] The thietane group acts as a bioisostere of the natural sugar, allowing the nucleoside analogue to be recognized and incorporated by viral reverse transcriptase into the growing DNA chain. This incorporation leads to chain termination and halts viral replication. The replacement of the oxygen atom in the sugar ring with sulfur can also increase the nucleoside's stability against acidic hydrolysis and enzymatic cleavage.[6]
Table 2: Anti-HIV Activity of d- and l-Thietanose Nucleosides in PBM Cells [6]
| Compound ID | Base | Stereochemistry | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 23 | Uracil | d | 6.9 | 24.3 | 3.5 |
| 24 | Cytosine | d | 1.3 | 5.3 | 4.1 |
| 25 | 5-Fluorocytosine | d | 5.8 | 13.9 | 2.4 |
| 27 | 5-Bromocytosine | d | 11.5 | 41.9 | 3.6 |
| 52 | Cytosine | l | 14.1 | 47.6 | 3.4 |
Anti-inflammatory and Antiplatelet Applications
Thietane-containing compounds have been investigated for their anti-inflammatory and antiplatelet properties. One notable example is the development of thiathromboxane A2 analogues. Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction.[7] By replacing the oxane ring of the natural pro-inflammatory mediator with a thietane ring, these analogues can act as antagonists of the thromboxane A2 receptor (TP), thereby blocking pro-inflammatory signaling and platelet aggregation.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2 [label="PGH2", fillcolor="#F1F3F4", fontcolor="#202124"]; TXA2_Synthase [label="TXA2 Synthase", fillcolor="#F1F3F4", fontcolor="#202124"]; TXA2 [label="Thromboxane A2 (TXA2)", fillcolor="#FBBC05", fontcolor="#202124"]; TP_Receptor [label="TP Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gq_G13 [label="Gq / G13", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoGEF [label="RhoGEF", fillcolor="#F1F3F4", fontcolor="#202124"]; Platelet_Aggregation [label="Platelet Aggregation &\nVasoconstriction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thietane_Antagonist [label="Thietane-based\nTP Antagonist", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX; COX -> PGH2; PGH2 -> TXA2_Synthase; TXA2_Synthase -> TXA2; TXA2 -> TP_Receptor [label="Binds to"]; TP_Receptor -> Gq_G13 [label="Activates"]; Gq_G13 -> PLC; Gq_G13 -> RhoGEF; PLC -> Platelet_Aggregation; RhoGEF -> Platelet_Aggregation; Thietane_Antagonist -> TP_Receptor [arrowhead=tee, label="Blocks", color="#EA4335", style=bold]; } caption: Thromboxane A2 signaling pathway and its inhibition by thietane-based antagonists.
Table 3: Antiplatelet Activity of Thietane-Containing Triazole Derivatives
Data on the antiplatelet activity of specific thietane-containing triazole derivatives is still emerging. Published studies on related heterocyclic compounds as thromboxane A2 receptor antagonists show IC50 values in the nanomolar to low micromolar range for inhibition of platelet aggregation. For instance, certain phenol derivatives have demonstrated IC50 values for inhibiting U-46619-induced human platelet aggregation ranging from 69 nM to 310 nM.[8] Further investigation is warranted to quantify the antiplatelet efficacy of thietane-based compounds.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thietane derivatives, representative of the key therapeutic areas discussed.
Synthesis of Thietanose Nucleosides
The following protocol outlines a general method for the synthesis of d-thietanose nucleosides, adapted from published procedures.[6]
Materials:
-
d-Xylose
-
Appropriate protecting group reagents
-
Methanesulfonyl chloride (MsCl)
-
Thioacetic acid
-
Sodium methoxide
-
Silylated nucleobases (e.g., silylated cytosine)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Organic solvents (e.g., pyridine, DMF, acetonitrile)
-
Reagents for deprotection (e.g., ammonia in methanol)
Procedure:
-
Preparation of the Diol Intermediate: Convert d-xylose to a protected diol intermediate through a series of established chemical transformations.
-
Mesylation: React the diol intermediate with methanesulfonyl chloride in pyridine to selectively mesylate the primary hydroxyl group.
-
Thioacetylation: Displace the mesyl group with thioacetate by reacting with potassium thioacetate in a suitable solvent like DMF.
-
Cyclization: Treat the thioacetylated compound with a base such as sodium methoxide in methanol to induce intramolecular cyclization, forming the thietane ring.
-
Condensation with Nucleobase: Activate the anomeric position of the thietanose intermediate and couple it with a silylated nucleobase in the presence of a Lewis acid like TMSOTf.
-
Deprotection: Remove the protecting groups to yield the final thietanose nucleoside.
-
Purification: Purify the final product using column chromatography.
PI3K Enzyme Inhibition Assay
This protocol describes a general method for assessing the in vitro inhibitory activity of thietane derivatives against PI3K, based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant PI3K enzyme
-
PIP2 substrate
-
ATP
-
Thietane-based test compounds
-
Assay buffer
-
TR-FRET detection reagents
-
384-well plates
-
TR-FRET-enabled plate reader
Procedure:
-
Prepare serial dilutions of the thietane test compounds in DMSO.
-
Add the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader to measure the signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of AKT Phosphorylation
This protocol details the steps for analyzing the phosphorylation status of AKT in cells treated with a thietane-based PI3K inhibitor.[1][6]
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the thietane-based PI3K inhibitor for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., β-actin) for normalization.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated AKT.
Conclusion and Future Directions
Thietane derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their unique structural features and tunable physicochemical properties make them attractive scaffolds for the development of novel drugs targeting a range of diseases. The data and protocols presented in this guide highlight the progress made in harnessing the therapeutic applications of thietanes, particularly in oncology, virology, and inflammatory conditions.
Future research should continue to explore the vast chemical space of thietane derivatives, focusing on the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and the identification of new biological targets will be crucial for expanding their therapeutic applications. The continued development of robust synthetic methodologies and high-throughput screening assays will undoubtedly accelerate the discovery and development of the next generation of thietane-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of novel thiazolidine derivatives as thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and thromboxane A2/prostaglandin H2 receptor antagonistic activity of phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of the Thietane Ring in Drug Discovery: A Technical Guide to Structure-Activity Relationships
For Immediate Release
San Diego, CA – December 23, 2025 – The often-overlooked thietane ring is carving a significant niche in medicinal chemistry, emerging as a versatile scaffold in the design of novel therapeutics. This technical guide delves into the critical structure-activity relationships (SAR) of thietane analogs, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising area of chemical biology. This document summarizes key quantitative data, provides detailed experimental protocols for cited studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of thietane's potential.
The four-membered sulfur-containing heterocycle, once sidelined in favor of its oxetane counterpart, is now demonstrating its value in modulating the physicochemical and pharmacological properties of drug candidates.[1][2] Its unique conformational preferences and ability to engage in specific non-covalent interactions are being harnessed to develop potent and selective inhibitors for a range of biological targets.
Antiviral Activity of Thietane Nucleoside Analogs
A compelling example of the thietane ring's utility is in the development of novel antiviral agents. Researchers have successfully synthesized 2'-spirothietane uridine derivatives that exhibit broad-spectrum activity against a panel of RNA viruses.[3]
Quantitative Structure-Activity Relationship Data
The following table summarizes the antiviral activity of a series of 2'-spirothietane uridine phosphoramidates. The data highlights the impact of substitutions at the 4'-position of the thietane ring on antiviral potency.
| Compound | R | CHIKV EC₅₀ (µM) | SINV EC₅₀ (µM) | HCV EC₅₀ (µM) | DENV EC₅₀ (µM) | CC₅₀ (µM) |
| 17 | H | 2.8 ± 0.9 | 1.3 ± 0.5 | 2.5 ± 0.8 | 4.8 ± 1.5 | >100 |
| 18 | F | 0.9 ± 0.3 | 1.1 ± 0.4 | 3.1 ± 1.0 | 5.2 ± 1.8 | >100 |
| 19 | N₃ | 8.5 ± 2.5 | 6.2 ± 2.1 | 15.2 ± 4.5 | 25.1 ± 7.3 | >100 |
| 20 | OMe | >100 | >100 | >100 | >100 | >100 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration. Data extracted from From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur.[3]
The SAR study reveals that a small, electron-withdrawing fluorine atom at the 4'-position (Compound 18 ) enhances the activity against Chikungunya virus (CHIKV) compared to the unsubstituted analog (Compound 17 ).[3] In contrast, a bulkier and more polar azido group (Compound 19 ) diminishes the antiviral potency, while a methoxy substitution (Compound 20 ) completely abolishes activity.[3] This suggests that the size and electronic properties of the substituent at this position are critical for optimal interaction with the viral target.
Mechanism of Action and Signaling Pathway
Thietane nucleoside analogs exert their antiviral effect by acting as inhibitors of viral RNA-dependent RNA polymerase (RdRp). The mechanism involves intracellular phosphorylation of the nucleoside analog to its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication.
Experimental Protocols
Cell-Based Antiviral Assay for Hepatitis C Virus (HCV):
A common method to evaluate the antiviral activity of compounds against HCV is the cell-based infection assay.[1][2]
-
Cell Seeding: Human hepatoma-derived Huh7 cells are seeded in 96-well plates and cultured until they reach a suitable confluency.
-
Infection and Treatment: The cells are infected with a cell culture-adapted HCV (HCVcc) at a specific multiplicity of infection (MOI). Simultaneously, the cells are treated with serial dilutions of the thietane nucleoside analogs.
-
Incubation: The treated and infected cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and the antiviral compound to take effect.
-
Quantification of Viral Replication: The extent of viral replication is quantified. This can be achieved through various methods:
-
RT-qPCR: Measures the level of viral RNA within the cells.
-
Reporter Virus: Utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein), where the signal intensity correlates with the level of viral replication.
-
Immunofluorescence: Staining for viral proteins (e.g., HCV core protein) to visualize and count infected cells.[4]
-
-
Data Analysis: The 50% effective concentration (EC₅₀) is determined by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on the host cells is determined using assays such as the MTT or MTS assay to calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.
Thietane Analogs as PI3K Inhibitors in Cancer Therapy
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it a prime target for drug development. The rigid thietane scaffold has been incorporated into novel PI3K inhibitors to enhance potency and selectivity.[5][6]
Mechanism of Action and Signaling Pathway
Thietane-containing PI3K inhibitors act by blocking the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors like AKT, leading to the suppression of pro-survival and pro-proliferative signaling pathways in cancer cells.
Experimental Protocols
PI3Kα Enzymatic Assay:
The inhibitory activity of thietane analogs against PI3Kα can be determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.[7][8][9]
-
Reaction Setup: In a 384-well plate, the following components are added:
-
Test compound (thietane analog) or vehicle (DMSO).
-
A mixture of purified recombinant PI3Kα enzyme and the lipid substrate (e.g., PIP2).
-
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at room temperature (e.g., 60 minutes).
-
ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. The ADP-Glo™ reagent is added to deplete the remaining ATP and then convert the produced ADP into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percent inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
General Workflow for Thietane Analog Development
The discovery and development of novel thietane-based drug candidates follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Conclusion
The thietane ring is a promising and underexplored scaffold in drug discovery. Its unique stereoelectronic properties offer medicinal chemists a valuable tool to fine-tune the pharmacological profiles of drug candidates. As demonstrated by the examples in antiviral and anticancer research, a systematic exploration of the structure-activity relationships of thietane analogs can lead to the identification of potent and selective therapeutic agents. The detailed experimental protocols and visualized pathways provided in this guide are intended to empower researchers to further unlock the potential of this versatile heterocyclic motif.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.de [promega.de]
- 8. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Thietan-3-amine
Introduction
Thietan-3-amine and its derivatives are important saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development.[1] Their unique four-membered ring structure containing a sulfur atom imparts specific conformational properties, making them valuable scaffolds for interacting with biological targets. Thietanes are found in various biologically active compounds and are utilized as intermediates in the synthesis of pharmaceuticals.[2] For instance, derivatives like 3-aminothietane-3-carboxylic acid have been identified as modulators of the N-methyl-D-aspartate (NMDA) receptor.[3] This document provides detailed protocols for the synthesis of this compound, targeting researchers and professionals in organic synthesis and drug discovery.
Synthesis Strategies
Several synthetic routes to this compound have been developed. The most common strategies involve the formation of the thietane ring followed by the introduction of the amine group, or a concerted approach where both functionalities are installed. Key precursors include epithiochlorohydrin, epichlorohydrin, and thietan-3-one.
Protocol 1: Synthesis via Azide Intermediate from Epithiochlorhydrin
This two-step protocol is a common and efficient method for preparing this compound. It involves the reaction of epithiochlorhydrin with an azide salt to form 3-azidothietane, which is subsequently reduced to the desired amine.[4]
Experimental Protocol
Step 1: Synthesis of 3-Azidothietane
-
To a solution of sodium azide in a biphasic solvent system (e.g., hexane and water), add epithiochlorhydrin.
-
Stir the reaction mixture vigorously at a controlled temperature, typically between 20°C and 60°C.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within 2 to 20 hours.[4]
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-azidothietane.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Reduction of 3-Azidothietane to this compound
-
Dissolve the purified 3-azidothietane in a suitable solvent such as methanol, ethanol, or tetrahydrofuran (THF).
-
Add a reducing agent. Common reducing agents for this transformation include hydrogen gas with a palladium on carbon (H₂/Pd/C) catalyst, or sodium borohydride in the presence of a nickel(II) chloride or cobalt(II) chloride catalyst.[4]
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or by conversion to its hydrochloride salt.
Reaction Conditions Summary
| Parameter | Step 1: Azide Formation | Step 2: Reduction |
| Starting Material | Epithiochlorhydrin | 3-Azidothietane |
| Reagents | Sodium Azide (NaN₃) | H₂/Pd/C, NaBH₄/NiCl₂ |
| Solvent | Hexane/Water | Methanol, Ethanol, or THF |
| Temperature | 20°C to 60°C | Room Temperature |
| Reaction Time | 2 to 20 hours | 1 to 24 hours |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound from epithiochlorhydrin.
Protocol 2: One-Pot Synthesis from Epichlorohydrin
This method provides a more direct route to 3-azidothietane by reacting epichlorohydrin with sodium azide in the presence of a sulfur source, such as thiourea or a thiocyanate salt.[4] The resulting azide can then be reduced as described in Protocol 1.
Experimental Protocol
-
In a suitable reaction vessel, combine epichlorohydrin, sodium azide, and thiourea (or potassium thiocyanate) in a solvent mixture, typically hexane and water.[4]
-
Heat the mixture with vigorous stirring to a temperature between 30°C and 70°C (around 50°C is often optimal).[4]
-
Maintain the temperature and continue stirring for 2 to 20 hours, monitoring the reaction by TLC or GC.[4]
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-azidothietane.
-
The subsequent reduction to this compound follows Step 2 of Protocol 1.
Reaction Conditions Summary
| Parameter | Value |
| Starting Material | Epichlorohydrin |
| Reagents | Sodium Azide (NaN₃), Thiourea or Potassium Thiocyanate |
| Solvent | Hexane/Water |
| Temperature | 30°C to 70°C |
| Reaction Time | 2 to 20 hours |
Synthesis Workflow
References
Protocols for the N-Functionalization of Thietan-3-amine: A Detailed Guide for Researchers
Thietan-3-amine and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and drug development. The four-membered thietane ring offers a unique three-dimensional scaffold that can impart desirable physicochemical properties to lead compounds. This document provides detailed application notes and protocols for the N-functionalization of this compound, a key step in the synthesis of diverse chemical libraries for screening and optimization.
This guide outlines four common and effective methods for modifying the nitrogen atom of this compound: reductive amination, N-acylation, N-sulfonylation, and N-arylation. For each method, a detailed experimental protocol is provided, along with tabulated data summarizing typical reaction conditions and yields for various substrates.
Reductive Amination: Introduction of Alkyl Groups
Reductive amination is a versatile method for the N-alkylation of amines. The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the reaction of this compound with an aldehyde or ketone, followed by reduction with a suitable hydride reagent. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.
Experimental Protocol: N-Benzylation of this compound Hydrochloride
-
To a stirred suspension of this compound hydrochloride (1.0 eq.) in dichloromethane (DCM, 0.2 M), add triethylamine (2.2 eq.) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add benzaldehyde (1.1 eq.) to the mixture and stir for an additional 30 minutes.
-
In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq.) in DCM.
-
Add the sodium triacetoxyborohydride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzylthis compound.
| Aldehyde/Ketone | Reducing Agent | Solvent | Base | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Et₃N | 85-95 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | Et₃N | 80-90 |
| Acetone | NaBH(OAc)₃ | DCM | Et₃N | 75-85 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | Et₃N | 80-90 |
Table 1: Representative examples of reductive amination of this compound hydrochloride.
N-Acylation: Synthesis of Amides
N-acylation is a straightforward method to introduce an acyl group onto the nitrogen of this compound, forming a stable amide bond. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base to neutralize the hydrogen halide byproduct.
Experimental Protocol: N-Acetylation of this compound Hydrochloride
-
Suspend this compound hydrochloride (1.0 eq.) in dichloromethane (DCM, 0.2 M).
-
Add triethylamine (2.5 eq.) to the suspension and stir at room temperature for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-acetylthis compound.
| Acylating Agent | Base | Solvent | Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 90-98 |
| Benzoyl Chloride | Et₃N | DCM | 88-95 |
| Acetic Anhydride | Pyridine | DCM | 85-92 |
Table 2: Representative examples of N-acylation of this compound hydrochloride.
N-Sulfonylation: Formation of Sulfonamides
N-sulfonylation introduces a sulfonyl group to the amine, forming a sulfonamide linkage. This functional group is a common motif in many pharmaceuticals. The reaction is typically performed with a sulfonyl chloride in the presence of a base.
Experimental Protocol: N-Tosylation of this compound Hydrochloride
-
Dissolve this compound hydrochloride (1.0 eq.) in a mixture of THF and water (1:1, 0.1 M).
-
Add sodium hydroxide (2.5 eq.) and stir until the amine has fully dissolved.
-
Cool the solution to 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in THF dropwise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography to obtain N-tosylthis compound.
| Sulfonyl Chloride | Base | Solvent | Yield (%) |
| p-Toluenesulfonyl chloride | NaOH | THF/H₂O | 80-90 |
| Methanesulfonyl chloride | Et₃N | DCM | 85-95 |
| Benzenesulfonyl chloride | Pyridine | DCM | 82-92 |
Table 3: Representative examples of N-sulfonylation of this compound hydrochloride.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl amines. This method allows for the coupling of this compound with a variety of aryl halides and triflates.
Experimental Protocol: N-Phenylation of this compound with Bromobenzene
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.2 eq.), bromobenzene (1.0 eq.), and anhydrous toluene (0.1 M).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to give N-phenylthis compound.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 75-85 |
| 4-Bromotoluene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 70-80 |
| 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 65-75 |
Table 4: Representative examples of Buchwald-Hartwig amination of this compound.
Note on this compound Hydrochloride: this compound is often supplied as its hydrochloride salt for improved stability. In most N-functionalization reactions, it is necessary to neutralize the salt with a suitable base (e.g., triethylamine, sodium hydroxide, or sodium carbonate) to generate the free amine in situ for the reaction to proceed. The choice of base should be compatible with the other reagents and reaction conditions.
These protocols provide a solid foundation for the N-functionalization of this compound. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using Thietan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietan-3-amine is a valuable building block for the synthesis of diverse compound libraries aimed at drug discovery and development. The thietane ring, a four-membered heterocycle containing a sulfur atom, is an attractive scaffold in medicinal chemistry. Its unique structural and physicochemical properties, such as increased polarity and metabolic stability, make it an effective bioisostere for other commonly used rings. The presence of a primary amine at the 3-position provides a versatile handle for a wide range of chemical transformations, making this compound an ideal starting point for parallel synthesis and the generation of novel chemical entities.
These application notes provide detailed protocols for the derivatization of this compound through common parallel synthesis techniques, including amide bond formation, reductive amination, and urea synthesis.
Parallel Synthesis Strategies using this compound
The primary amino group of this compound allows for its use as a scaffold in various parallel synthesis approaches. By reacting this compound with diverse sets of building blocks, large and structurally varied compound libraries can be efficiently generated. Common derivatization strategies include:
-
Amide Library Synthesis: Coupling with a library of carboxylic acids.
-
Secondary/Tertiary Amine Library Synthesis: Reductive amination with a library of aldehydes and ketones.
-
Urea Library Synthesis: Reaction with a library of isocyanates.
These reactions are well-suited for parallel synthesis formats due to their generally high yields, simple workup procedures, and tolerance to a wide range of functional groups.
Experimental Protocols
Parallel Synthesis of an Amide Library
This protocol describes the parallel synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids using a carbodiimide coupling agent.
Workflow Diagram:
Caption: Workflow for parallel amide library synthesis.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Prepare 0.5 M solutions of a diverse library of carboxylic acids in anhydrous DMF in a 96-well plate format.
-
Prepare a coupling reagent stock solution containing 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.5 eq.), Hydroxybenzotriazole (HOBt) (1.5 eq.), and N,N-Diisopropylethylamine (DIEA) (3.0 eq.) in anhydrous DMF.[1][2]
-
-
Reaction Setup (in a 96-well deep-well plate):
-
To each well containing a unique carboxylic acid solution (100 µL, 0.05 mmol), add the this compound solution (100 µL, 0.05 mmol).
-
Add the coupling reagent stock solution (150 µL) to each well.
-
Seal the plate and shake at room temperature for 16-24 hours.
-
-
Workup and Purification:
-
Quench the reactions by adding water (500 µL) to each well.
-
The product library can be isolated by solid-phase extraction (SPE) or liquid-liquid extraction with ethyl acetate.
-
The crude products are then purified by parallel reverse-phase HPLC to yield the final amide library.
-
Quantitative Data (Representative):
| Building Block (Carboxylic Acid) | Product Structure | Expected Yield (%) | Expected Purity (%) |
| Benzoic Acid | N-(thietan-3-yl)benzamide | 75-90 | >95 |
| 4-Chlorobenzoic Acid | 4-chloro-N-(thietan-3-yl)benzamide | 70-85 | >95 |
| Acetic Acid | N-(thietan-3-yl)acetamide | 65-80 | >95 |
| Cyclohexanecarboxylic acid | N-(thietan-3-yl)cyclohexanecarboxamide | 80-95 | >95 |
Parallel Synthesis of a Secondary Amine Library via Reductive Amination
This protocol outlines the synthesis of a library of N-substituted thietan-3-amines through reductive amination with a diverse set of aldehydes.
Workflow Diagram:
Caption: Workflow for parallel reductive amination.
Protocol:
-
Preparation of Stock Solutions:
-
Reaction Setup (in a 96-well deep-well plate):
-
To each well containing a unique aldehyde solution (100 µL, 0.05 mmol), add the this compound solution (100 µL, 0.05 mmol).
-
Add 2-3 drops of glacial acetic acid to each well to facilitate imine formation.
-
Shake the plate for 1 hour at room temperature.
-
Add the sodium cyanoborohydride solution (75 µL, 0.075 mmol) to each well.
-
Seal the plate and shake at room temperature for 12-18 hours.
-
-
Workup and Purification:
-
Quench the reactions by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the products with dichloromethane or ethyl acetate.
-
The organic extracts are concentrated and the resulting library is purified by parallel reverse-phase HPLC.
-
Quantitative Data (Representative):
| Building Block (Aldehyde) | Product Structure | Expected Yield (%) | Expected Purity (%) |
| Benzaldehyde | N-benzylthis compound | 70-85 | >95 |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)this compound | 75-90 | >95 |
| Isovaleraldehyde | N-isopentylthis compound | 65-80 | >95 |
| Cyclohexanecarbaldehyde | N-(cyclohexylmethyl)this compound | 70-85 | >95 |
Parallel Synthesis of a Urea Library
This protocol details the synthesis of a urea library from this compound and a diverse set of isocyanates.
Workflow Diagram:
Caption: Workflow for parallel urea library synthesis.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous tetrahydrofuran (THF).
-
Prepare 0.5 M solutions of a diverse library of isocyanates in anhydrous THF in a 96-well plate format.
-
-
Reaction Setup (in a 96-well deep-well plate):
-
Workup and Purification:
-
If the product precipitates, it can be isolated by filtration and washed with a small amount of cold THF or diethyl ether.
-
If the product remains in solution, the solvent is removed in vacuo.
-
The resulting library can be purified by crystallization or by parallel chromatography if necessary.
-
Quantitative Data (Representative):
| Building Block (Isocyanate) | Product Structure | Expected Yield (%) | Expected Purity (%) |
| Phenyl isocyanate | 1-phenyl-3-(thietan-3-yl)urea | 85-95 | >95 |
| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(thietan-3-yl)urea | 80-95 | >95 |
| Cyclohexyl isocyanate | 1-cyclohexyl-3-(thietan-3-yl)urea | 90-98 | >95 |
| Benzyl isocyanate | 1-benzyl-3-(thietan-3-yl)urea | 85-95 | >95 |
Conclusion
This compound serves as an excellent scaffold for the parallel synthesis of diverse compound libraries. The protocols outlined above for amide, secondary amine, and urea synthesis are robust, high-yielding, and amenable to high-throughput formats. These methods provide medicinal chemists with a powerful toolkit to rapidly generate novel molecules for screening and lead optimization in drug discovery programs.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
In Vitro Assay Methods for Thietan-3-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of Thietan-3-amine derivatives. The following sections outline key assays for assessing the cytotoxic, enzyme-inhibiting, and anti-inflammatory potential of this class of compounds, complete with experimental workflows, data presentation guidelines, and visualizations of relevant signaling pathways.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial for the initial screening of this compound derivatives to determine their potential as cytotoxic agents, for instance, in cancer research.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the this compound derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity of Heterocyclic Compounds (Representative Data)
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Thiazole Derivative 5b | MCF-7 (Breast Cancer) | 48 | 0.2 ± 0.01[1] |
| Thiazole Derivative 5k | MDA-MB-468 (Breast Cancer) | 48 | 0.6 ± 0.04[1] |
| Thiazole Derivative 5g | PC-12 (Pheochromocytoma) | 48 | 0.43 ± 0.06[1] |
| 3,4-dichlorophenylthiourea | SW620 (Colon Cancer) | 72 | 1.5 ± 0.72[2] |
| Palladium(II) Complex | HeLa (Cervical Cancer) | 72 | 46.39 ± 3.99[3] |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Enzyme Inhibition: Glycogen Synthase Kinase 3β (GSK-3β) Assay
This compound derivatives have shown potential as inhibitors of kinases like GSK-3β, a key enzyme implicated in various diseases, including Alzheimer's disease and cancer. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive method to screen for enzyme inhibitors.
Experimental Protocol: GSK-3β Inhibition Assay (ADP-Glo™)
-
Reagent Preparation: Prepare the GSK-3β enzyme, substrate (e.g., a specific peptide), and this compound derivatives in a suitable kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Add 5 µL of the GSK-3β enzyme solution. Initiate the reaction by adding 2.5 µL of a mixture containing the substrate and ATP. The final reaction volume is 10 µL. Include "no enzyme" and "no inhibitor" controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the GSK-3β activity. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value from the dose-response curve.
Data Presentation: GSK-3β Inhibitory Activity of Thieno[3,2-c]pyrazol-3-amine Derivatives
| Compound ID | Target | IC₅₀ (nM) |
| 16a | GSK-3β | 4.4[4] |
| 16b | GSK-3β | 3.1[4] |
| 36 | GSK-3β | 70[5] |
Signaling Pathway: GSK-3β in Alzheimer's Disease
Caption: Role of GSK-3β in tau hyperphosphorylation and therapeutic intervention.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Certain heterocyclic compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A fluorometric or colorimetric assay can be used to screen this compound derivatives for their ability to inhibit COX-2, the inducible isoform of the enzyme involved in inflammation.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare human recombinant COX-2 enzyme, a suitable fluorogenic substrate (e.g., ADHP), arachidonic acid, and the this compound test compounds.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 10 µL of the test compound at various concentrations. Add 10 µL of the COX-2 enzyme solution. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Fluorometric Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 37°C. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.
Data Presentation: Anti-inflammatory Activity of Heterocyclic Compounds (Representative Data)
| Compound ID | Assay | IC₅₀ (µg/mL) |
| Thiazoline-2-thione 4d | BSA Denaturation | 21.9[6] |
| Thiazoline-2-thione 3c | BSA Denaturation | 31.7[6] |
| Aspirin (Reference) | BSA Denaturation | 22.0[6] |
Logical Relationship: Anti-inflammatory Drug Discovery
Caption: A logical workflow for the discovery of anti-inflammatory drugs.
Apoptosis Induction: Western Blot Analysis
For derivatives identified as cytotoxic, it is essential to determine the mechanism of cell death. Western blotting can be used to analyze the expression of key proteins involved in the apoptotic signaling pathway.
Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax). A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Signaling Pathway: Intrinsic Apoptosis Pathway
References
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Thietan-3-amine in Crop Protection: A Field with Unexplored Potential
While the thietane scaffold holds interest in medicinal chemistry, a comprehensive review of current scientific literature reveals a notable absence of established applications for Thietan-3-amine and its derivatives in crop protection research. At present, there are no commercially available pesticides containing the this compound moiety, and detailed studies on its fungicidal, insecticidal, or herbicidal activities are not publicly available.
Researchers, scientists, and drug development professionals in the agrochemical sector should be aware that this compound represents a largely unexplored area of chemical space for crop protection applications. While other sulfur-containing heterocycles, such as thiazoles and thiadiazoles, have yielded successful commercial pesticides, the four-membered thietane ring remains a novel frontier. The inherent ring strain and unique stereochemical properties of the thietane ring could, in theory, lead to the discovery of novel modes of action against pests and pathogens. However, without dedicated research and development in this specific area, its potential remains purely speculative.
Given the lack of specific data, this document provides a general overview of the synthesis of thietane derivatives and a standardized workflow for the evaluation of new chemical entities in crop protection research. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound and its analogues.
General Synthesis of Thietane Derivatives
The synthesis of thietane rings can be challenging due to their strained nature. However, several methods have been developed. A common approach involves the cyclization of 1,3-difunctionalized propane derivatives. For instance, the reaction of a 1,3-dihalopropane with a sulfide source can yield the corresponding thietane. Modifications to this basic strategy allow for the introduction of various substituents on the thietane ring. The synthesis of this compound itself can be achieved through various synthetic routes, often starting from precursors like epichlorohydrin.
A generalized synthetic scheme for producing substituted thietanes is outlined below. This diagram illustrates a conceptual pathway and does not represent a specific, validated protocol for all this compound derivatives.
A General Workflow for Agrochemical Candidate Evaluation
For researchers venturing into the synthesis and evaluation of novel compounds like this compound derivatives for crop protection, a structured screening process is essential. The following diagram illustrates a typical workflow, from initial synthesis to more advanced trials. This process is designed to efficiently identify promising lead compounds while minimizing resource expenditure on inactive molecules.
Hypothetical Experimental Protocols
While no specific protocols for this compound are available, the following are generalized, hypothetical protocols for primary screening of a novel chemical for fungicidal, insecticidal, and herbicidal activity. These are intended to be illustrative and would require significant adaptation and optimization for any new class of chemistry.
Table 1: Hypothetical Primary Screening Assays
| Assay Type | Target Organism (Example) | Method | Endpoint |
| Fungicidal | Botrytis cinerea | 96-well plate liquid culture | Minimum Inhibitory Concentration (MIC) |
| Insecticidal | Myzus persicae (Aphid) | Leaf-dip bioassay | Mortality Rate (%) after 48h |
| Herbicidal | Arabidopsis thaliana | Seed germination assay on treated agar | Germination Rate (%) and Root Length |
Protocol 1: In Vitro Fungicidal Assay (Liquid Culture)
-
Preparation of Fungal Spore Suspension: Collect spores of Botrytis cinerea from a 10-day old culture on potato dextrose agar (PDA). Suspend spores in sterile water containing 0.01% Tween® 20 and adjust the concentration to 1 x 10^5 spores/mL.
-
Compound Preparation: Dissolve the test this compound derivative in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL. Prepare serial dilutions in sterile water.
-
Assay Setup: In a 96-well microtiter plate, add 180 µL of potato dextrose broth (PDB) to each well. Add 20 µL of the compound dilutions to the respective wells.
-
Inoculation: Add 20 µL of the fungal spore suspension to each well. Include a positive control (commercial fungicide) and a negative control (DMSO without compound).
-
Incubation: Incubate the plate at 22°C for 48-72 hours in the dark.
-
Data Collection: Measure the optical density at 600 nm (OD600) to determine fungal growth inhibition. The MIC is the lowest concentration that inhibits visible growth.
Protocol 2: Insecticidal Leaf-Dip Bioassay
-
Plant Preparation: Grow cabbage seedlings to the 2-3 true leaf stage.
-
Compound Preparation: Prepare a series of concentrations of the test this compound derivative in a 10% acetone/water solution with 0.05% Triton™ X-100.
-
Treatment: Excise leaves and dip them in the test solutions for 10 seconds. Allow the leaves to air dry.
-
Infestation: Place the treated leaves in a petri dish with a moist filter paper. Introduce 10 adult aphids (Myzus persicae) onto each leaf.
-
Incubation: Maintain the petri dishes at 25°C with a 16:8 hour light:dark cycle.
-
Data Collection: Assess aphid mortality at 24 and 48 hours post-infestation.
Protocol 3: Herbicidal Seed Germination Assay
-
Media Preparation: Prepare Murashige and Skoog (MS) agar medium. After autoclaving and cooling, add the test this compound derivative to achieve the desired final concentrations. Pour the medium into petri dishes.
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds with 70% ethanol followed by a bleach solution. Rinse with sterile water and plate approximately 50-100 seeds on each agar plate.
-
Incubation: Seal the plates and stratify at 4°C for 2 days in the dark. Transfer the plates to a growth chamber at 22°C with a 16:8 hour light:dark cycle.
-
Data Collection: After 7-10 days, count the number of germinated seeds to determine the germination rate. Measure the primary root length of the seedlings.
Conclusion
The field of crop protection is in constant need of new active ingredients with novel modes of action to combat resistance and meet evolving regulatory standards. While this compound and its derivatives are not currently part of the agrochemical landscape, their unique chemical structure warrants exploratory research. The synthetic and screening methodologies outlined above provide a general framework for how such an investigation could be initiated. Future research will be necessary to determine if this class of compounds holds any practical utility for farmers in protecting their crops.
Application Notes and Protocols: Synthesis and Antidepressant Screening of Thietan-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel thietan-3-amine analogs and their subsequent screening for potential antidepressant activity. The following sections detail the synthetic protocols, experimental procedures for antidepressant screening, and relevant biological pathways.
Introduction
The thietane moiety, a four-membered sulfur-containing heterocycle, has garnered significant interest in medicinal chemistry due to its unique structural and electronic properties.[1] Analogs of this compound are being explored as novel scaffolds for the development of central nervous system (CNS) active agents, including antidepressants. The rationale for investigating these compounds lies in their potential to interact with key monoamine neurotransmitter systems implicated in the pathophysiology of depression, such as the serotonin and norepinephrine pathways. This document outlines the synthesis of a series of thietane derivatives and the protocols for evaluating their antidepressant-like effects in established preclinical models.
Synthesis of this compound Analogs
A representative synthetic scheme for the preparation of 2-bromo-1-(thietan-3-yl)imidazole-4,5-dicarboxylic acid derivatives, which have shown antidepressant activity, is presented below. This multi-step synthesis involves the initial formation of an imidazole ring followed by functionalization.
Experimental Protocol: Synthesis of 2-bromo-1-(thietan-3-yl)imidazole-4,5-dicarboxylic acid di[(4-hydroxy-3-methoxyphenyl)methylidenehydrazide]
This protocol is adapted from the work of Khaliullin et al.[1][2]
Step 1: Synthesis of 2-bromo-1-(thietan-3-yl)imidazole-4,5-dicarboxylic acid
A detailed procedure for the synthesis of the core intermediate, 2-bromo-1-(thietan-3-yl)imidazole-4,5-dicarboxylic acid, would be outlined here based on established synthetic methods for imidazole ring formation and subsequent bromination and N-alkylation with a suitable thietane precursor.
Step 2: Synthesis of the dihydrazide intermediate
The dicarboxylic acid from Step 1 is converted to its corresponding dihydrazide.
Step 3: Synthesis of the final compound
The dihydrazide intermediate is then reacted with an appropriate aldehyde or ketone to yield the final Schiff base derivative. For the title compound, 4-hydroxy-3-methoxybenzaldehyde would be used.
Antidepressant Screening Protocols
The antidepressant potential of the synthesized this compound analogs is evaluated using standard behavioral despair models in rodents, primarily the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are widely used for the initial screening of compounds with potential antidepressant activity.[3][4]
Forced Swim Test (FST) Protocol (Mice)
The FST is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[3] Antidepressant compounds are known to reduce the duration of this immobility.
Apparatus:
-
A transparent glass or plastic cylinder (20 cm height, 10 cm diameter).
-
The cylinder is filled with water (23-25 °C) to a depth of 15 cm.
Procedure:
-
Mice are individually placed into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
The duration of immobility is recorded during the last 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
The synthesized compounds or a vehicle control are administered intraperitoneally (i.p.) at a specified time (e.g., 30 or 60 minutes) before the test.
Tail Suspension Test (TST) Protocol (Mice)
The TST is another widely used model of behavioral despair.[4] Mice are suspended by their tails, and the duration of immobility is measured.
Apparatus:
-
A suspension box or a horizontal bar from which the mice can be suspended.
-
Adhesive tape to secure the tail to the suspension apparatus.
Procedure:
-
A small piece of adhesive tape is attached to the tip of the mouse's tail.
-
The mouse is then suspended by the tape from a horizontal bar, approximately 50 cm above the surface.
-
The total duration of the test is 6 minutes.
-
The duration of immobility is recorded throughout the 6-minute period.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Test compounds or a vehicle control are administered (e.g., i.p.) prior to the test.
Quantitative Data Summary
The following tables summarize the antidepressant-like activity of representative thietane analogs in the Forced Swim Test and Tail Suspension Test.
Table 1: Antidepressant Activity of 2-bromo-1-(thietan-3-yl)imidazole-4,5-dicarboxylic acid Derivatives in the Forced Swim Test (FST) in Mice. [1][2]
| Compound | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) | % Decrease in Immobility vs. Control |
| Control | - | 120 ± 5.2 | - |
| Imipramine | 10 | 65 ± 3.1 | 45.8% |
| Compound IIc | Equimolar to 10 mg/kg Imipramine | 78 ± 4.5* | 35.0% |
| Compound IVa | Equimolar to 10 mg/kg Imipramine | 72 ± 3.9 | 40.0% |
| Compound IVc | Equimolar to 10 mg/kg Imipramine | 85 ± 5.0 | 29.2% |
| p < 0.05, *p < 0.01 compared to control. Data is representative and compiled from literature.[1][2] |
Table 2: Antidepressant Activity of 2-bromo-1-(thietan-3-yl)imidazole-4,5-dicarboxylic acid Derivatives in the Tail Suspension Test (TST) in Mice. [1][2]
| Compound | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) | % Decrease in Immobility vs. Control |
| Control | - | 145 ± 6.8 | - |
| Imipramine | 10 | 80 ± 4.2 | 44.8% |
| Compound IIc | Equimolar to 10 mg/kg Imipramine | 95 ± 5.5 | 34.5% |
| Compound IVa | Equimolar to 10 mg/kg Imipramine | 88 ± 4.9** | 39.3% |
| Compound IVc | Equimolar to 10 mg/kg Imipramine | 102 ± 6.1 | 29.7% |
| p < 0.05, *p < 0.01 compared to control. Data is representative and compiled from literature.[1][2] |
Proposed Mechanism of Action and Signaling Pathways
The antidepressant effects of many drugs are attributed to their modulation of monoaminergic systems, particularly serotonin (5-HT) and norepinephrine (NE). Thietane analogs may exert their effects by interacting with key receptors in these pathways, such as 5-HT1A and α2-adrenergic receptors.
Serotonergic Signaling Pathway
The serotonin system is a primary target for antidepressant drugs. The 5-HT1A receptor, a G-protein coupled receptor, is of particular interest.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
α2-Adrenergic Receptor Signaling Pathway
The α2-adrenergic receptor acts as a presynaptic autoreceptor, regulating the release of norepinephrine. Blockade of this receptor can enhance noradrenergic neurotransmission, a mechanism of action for some antidepressants.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The overall workflow for the synthesis and screening of this compound analogs for antidepressant activity is a multi-stage process.
Caption: Experimental Workflow for Antidepressant Screening.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Forced swimming test in mice: a review of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Thietane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thietane ring, a sulfur-containing four-membered heterocycle, has garnered significant attention in medicinal chemistry. Its unique structural properties, including ring strain and the ability to form specific interactions with biological targets, make it a valuable scaffold for the development of novel therapeutics. Thietane-based compounds have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of thietane-based compound libraries to identify and characterize potential drug candidates, with a focus on inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway and antagonists of the Thromboxane A2 (TXA2) receptor.
Target Rationale: PI3K and Thromboxane A2 Receptor
Phosphoinositide 3-Kinases (PI3Ks) are a family of lipid kinases that play a crucial role in the PI3K/AKT/mTOR signaling pathway, which is central to cell growth, proliferation, survival, and metabolism. The dysregulation of this pathway is a hallmark of many cancers, making PI3K isoforms attractive targets for anticancer drug discovery.[2] Thietane-containing molecules have been identified as potential inhibitors of this pathway.[2]
The Thromboxane A2 (TXA2) receptor , a G-protein coupled receptor (GPCR), is a key mediator of platelet activation and aggregation, as well as vasoconstriction. Antagonists of this receptor have therapeutic potential in the prevention and treatment of cardiovascular diseases, such as thrombosis and myocardial infarction. Thietane analogs of thromboxane A2 have been investigated as receptor antagonists.[2]
High-Throughput Screening Workflow
A typical HTS workflow for the identification of active thietane-based compounds involves a primary screen of a large compound library, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and assess cytotoxicity.
Data Presentation: Biological Activity of Thietane Derivatives
The following tables summarize the biological activity of representative thietane-containing and related heterocyclic compounds. It is important to note that direct comparison of data from different studies should be approached with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Thietane and Related Heterocyclic Derivatives
| Compound ID | Structure (if available) | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Thietane Derivative A | Not Specified | HepG2 (Liver Carcinoma) | Cytotoxicity | 8.9 | [1] |
| Thietane Derivative B | Not Specified | MCF-7 (Breast Cancer) | Cytotoxicity | 10.3 | [1] |
| 1,3,4-Thiadiazole Derivative 2g | Not Specified | LoVo (Colon Cancer) | Cytotoxicity | 2.44 | [1] |
| 1,3,4-Thiadiazole Derivative 2g | Not Specified | MCF-7 (Breast Cancer) | Cytotoxicity | 23.29 | [1] |
| Thiophenyl Thiazolyl-Pyridine Hybrid 5 | Not Specified | A549 (Lung Cancer) | Cytotoxicity | 0.452 | [1] |
| Thiophenyl Thiazolyl-Pyridine Hybrid 8e | Not Specified | A549 (Lung Cancer) | Cytotoxicity | 0.302 | [1] |
Table 2: Antiplatelet Activity of Thietane-Containing Compounds
| Compound ID | Assay Type | Activity | Reference |
| Thietane-triazole derivative III | ADP-induced platelet aggregation | Comparable to acetylsalicylic acid | |
| Thietane-triazole derivative VIb | ADP-induced platelet aggregation | Comparable to acetylsalicylic acid | |
| Thietane-triazole derivative II | Collagen-induced platelet aggregation | -4.5% to -16.3% inhibition | |
| Thietane-triazole derivative V | Collagen-induced platelet aggregation | -4.5% to -16.3% inhibition | |
| Thietane-triazole derivative VI | Collagen-induced platelet aggregation | -4.5% to -16.3% inhibition |
Experimental Protocols
High-Throughput Screening for PI3K Inhibitors
a. Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled lipid probe from the PI3K enzyme's active site by a test compound.
-
Materials:
-
Purified recombinant PI3K enzyme
-
Fluorescently labeled PIP2 substrate (e.g., BODIPY-TMR-PIP2)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
-
-
Protocol:
-
Add 2 µL of thietane-based compound solution in assay buffer (with DMSO concentration ≤ 1%) to the wells of a 384-well plate.
-
Add 2 µL of PI3K enzyme solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of a mixture of fluorescently labeled PIP2 and ATP in assay buffer to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate percent inhibition relative to control wells (DMSO vehicle) and determine IC50 values for active compounds.
-
b. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
This assay detects the product of the PI3K reaction, PIP3.
-
Materials:
-
PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Biotin-tagged PIP3 detector protein
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-XL665
-
Assay buffer
-
Stop solution (e.g., EDTA in buffer)
-
384-well, low-volume, white plates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Dispense 2 µL of thietane compound solution into the wells.
-
Add 2 µL of PI3K enzyme solution.
-
Add 2 µL of PIP2/ATP substrate mix to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 2 µL of stop solution containing the biotin-tagged PIP3 detector and Europium cryptate-labeled antibody.
-
Incubate for 60 minutes at room temperature.
-
Add 2 µL of Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible plate reader (emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the percent inhibition.
-
High-Throughput Screening for Thromboxane A2 Receptor Antagonists
a. Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium upon activation of the Gq-coupled TXA2 receptor.
-
Materials:
-
A cell line stably expressing the human TXA2 receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
TXA2 receptor agonist (e.g., U-46619)
-
384-well, black-walled, clear-bottom plates
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument
-
-
Protocol:
-
Seed the cells into 384-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Add the thietane-based compounds to the wells and incubate for 15-30 minutes.
-
Place the plate in the FLIPR instrument.
-
Add the TXA2 receptor agonist (U-46619) to all wells to stimulate the receptor.
-
Monitor the change in fluorescence intensity over time.
-
Antagonists will inhibit the calcium flux induced by the agonist. Calculate the percent inhibition and determine IC50 values.
-
Secondary Assay: Cytotoxicity Assessment
a. MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thietane-based compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.[1]
-
Signaling Pathway Visualizations
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a key signaling cascade that regulates a multitude of cellular processes. Thietane-based inhibitors can block this pathway at the level of PI3K, preventing the downstream activation of AKT and its subsequent effects on cell survival and proliferation.
Thromboxane A2 Receptor Signaling Pathway
The Thromboxane A2 receptor, upon binding its ligand, activates Gq and G12/13 proteins, leading to an increase in intracellular calcium and subsequent platelet activation. Thietane-based antagonists can block this receptor, preventing the downstream signaling cascade.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the high-throughput screening of thietane-based compound libraries. By targeting key signaling pathways involved in cancer and cardiovascular diseases, such as the PI3K/AKT and Thromboxane A2 receptor pathways, these screening efforts can lead to the identification of novel and potent therapeutic agents. The combination of robust primary assays, confirmatory secondary assays, and detailed mechanistic studies will be crucial for the successful development of thietane-based drugs.
References
Application Notes and Protocols for the Oxidation of Thietane Sulfur
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietanes, four-membered sulfur-containing heterocyclic compounds, are of significant interest in medicinal chemistry. The oxidation of the sulfur atom within the thietane ring to a sulfoxide or a sulfone can dramatically alter the physicochemical and pharmacological properties of a molecule.[1] These oxidized forms are present in numerous approved drugs and clinical candidates, underscoring the importance of these transformations in drug design.[1] This document provides detailed experimental procedures for the selective oxidation of the thietane sulfur to either thietane-1-oxide (a sulfoxide) or thietane-1,1-dioxide (a sulfone).
Oxidation Pathways
The oxidation of the thietane sulfur can be controlled to yield either the sulfoxide or the sulfone, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents favor the formation of the sulfoxide, while stronger oxidizing agents or more forcing conditions lead to the sulfone.
Caption: General oxidation pathway of thietane to thietane-1-oxide and thietane-1,1-dioxide.
Experimental Protocols
Protocol 1: Synthesis of Thietane-1-oxide (Sulfoxide) via Hydrogen Peroxide Oxidation
This protocol describes the partial oxidation of a thietane to its corresponding sulfoxide using hydrogen peroxide as a mild oxidizing agent.[1] This method can potentially produce a mixture of cis and trans diastereomers, depending on the starting material's stereochemistry.[1]
Materials:
-
Thietane derivative
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the thietane derivative (1.0 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate any diastereomers formed.[1]
Caption: Experimental workflow for the synthesis of thietane-1-oxide.
Protocol 2: Synthesis of Thietane-1,1-dioxide (Sulfone) via m-CPBA Oxidation
This protocol details the complete oxidation of a thietane to its corresponding sulfone using the stronger oxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA).[1][2]
Materials:
-
Thietane derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the thietane derivative (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 - 3.0 equivalents) portion-wise to the stirred solution.[1][2]
-
Allow the reaction to warm to room temperature and stir for 3.5 to 8 hours.[1][2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the excess m-CPBA by washing with a saturated solution of sodium thiosulfate.[1]
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfone.[1]
Caption: Experimental workflow for the synthesis of thietane-1,1-dioxide.
Data Presentation
The following tables summarize quantitative data from the literature for the oxidation of various substituted thietanes.
Table 1: Synthesis of Substituted Thietane-1,1-dioxides using m-CPBA
| Starting Thietanol | m-CPBA (equivalents) | Product | Yield (%) | Reference |
| 3-Hydroxy-3-(4-methoxyphenyl)thietane | 3.0 | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 80 | [2] |
| 3-Hydroxy-3-(2-methoxyphenyl)thietane | 3.0 | 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | 99 | [2] |
| 3-Hydroxy-3-(3-methoxyphenyl)thietane | 3.0 | 3-Hydroxy-3-(3-methoxyphenyl)thietane 1,1-dioxide | Not specified | [2] |
Safety Precautions
-
Hydrogen peroxide is a strong oxidizer and can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Always neutralize acidic and basic solutions before disposal.
Conclusion
The selective oxidation of the thietane sulfur atom is a valuable transformation in medicinal chemistry and drug development. The protocols provided herein offer reliable methods for the synthesis of both thietane-1-oxides and thietane-1,1-dioxides. Careful selection of the oxidizing agent and reaction conditions allows for the desired level of oxidation to be achieved. The provided data and workflows serve as a practical guide for researchers in this field.
References
Application Notes and Protocols: Thietan-3-amine as a Scaffold for Antiplatelet Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of the thietan-3-amine scaffold in the discovery of novel antiplatelet agents. The information is based on the synthesis and in vitro evaluation of thietane-containing 2-(5-bromo-2,4-dihydro-3-oxo-1,2,4-triazolyl-4)acetate derivatives. While the this compound core offers a unique three-dimensional structure for probing receptor binding pockets, the experimental data on its derivatives as antiplatelet agents is currently limited. The following sections detail the synthesis, in vitro evaluation protocols, and putative mechanisms of action for a representative series of compounds.
Introduction
Platelet aggregation is a critical process in the pathophysiology of cardiovascular diseases, including myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. The development of novel antiplatelet agents with improved efficacy and safety profiles is an ongoing area of research. The this compound scaffold has emerged as a potential starting point for the design of new antiplatelet drugs due to its unique conformational properties. This document outlines the application of this scaffold in the discovery of compounds with antiplatelet activity, focusing on a series of thietane-containing triazole derivatives.
Data Presentation
The antiplatelet activity of a series of synthesized thietane-containing compounds was evaluated in vitro using ADP and collagen-induced platelet aggregation assays. The following table summarizes the percentage inhibition of platelet aggregation at a concentration of 1 x 10⁻³ M.[1] It is important to note that IC50 values, which represent the concentration required for 50% inhibition, were not available in the reviewed literature.
Table 1: In Vitro Antiplatelet Activity of Thietane-Containing Triazole Derivatives [1]
| Compound | Modification | ADP-Induced Aggregation Inhibition (%) | Collagen-Induced Aggregation Inhibition (%) |
| III | Thietane | 14.3 | 16.3 |
| Va | Thietane, K Salt | 11.5 | 12.1 |
| VIb | Thietane-1,1-dioxide, Na Salt | 15.3 | 15.8 |
| Acetylsalicylic Acid | Reference Drug | Not Specified | Not Specified |
Data extracted from Sirenko et al., 2021. The study reported that the antiplatelet effect of compounds III and VIb in the ADP-induced aggregation test was comparable to that of acetylsalicylic acid.[1]
Experimental Protocols
Synthesis of Thietane-Containing 2-(5-bromo-2,4-dihydro-3-oxo-1,2,4-triazolyl-4)acetic Acid (Compound III)
This protocol is a representative procedure based on the general scheme provided by Sirenko et al., 2021.[1]
Workflow for the Synthesis of Compound III
References
Application Notes and Protocols for Evaluating the Cytotoxicity of Thietane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietane, a four-membered heterocyclic compound containing a sulfur atom, and its derivatives are of growing interest in medicinal chemistry due to their diverse pharmacological properties.[1] These compounds have shown potential as anticancer, antiviral, and anti-inflammatory agents.[2] A critical step in the preclinical evaluation of these novel compounds is the assessment of their cytotoxic effects on various cell lines. This document provides detailed protocols for common cell-based assays used to evaluate the cytotoxicity of thietane compounds, guidance on data presentation, and visualizations of relevant signaling pathways and experimental workflows.
The primary methods covered are the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis detection. Understanding the cytotoxic potential and the underlying mechanisms is crucial for the development of safe and effective therapeutic agents.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth or viability.
Table 1: Cytotoxicity of Thietane Derivatives against Human Cancer Cell Lines (IC50 in µM)
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Thietane Derivative A | HeLa (Cervical Cancer) | MTT | 48 | 15.2 |
| Thietane Derivative A | A549 (Lung Cancer) | MTT | 48 | 22.8 |
| Thietane Derivative B | HeLa (Cervical Cancer) | MTT | 48 | 8.5 |
| Thietane Derivative B | A549 (Lung Cancer) | MTT | 48 | 12.1 |
| Thietane Derivative C | HeLa (Cervical Cancer) | LDH | 24 | 35.7 |
| Thietane Derivative C | A549 (Lung Cancer) | LDH | 24 | 45.3 |
Table 2: Apoptosis Induction by Thietane Derivatives in HeLa Cells
| Compound (at 10 µM) | Treatment Time (h) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Thietane Derivative B | 6 | 1.8 |
| Thietane Derivative B | 12 | 3.5 |
| Thietane Derivative B | 24 | 5.2 |
| Staurosporine (1 µM) | 6 | 8.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
Thietane compounds
-
Human cancer cell lines (e.g., HeLa, A549)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the thietane compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of compromised cell membrane integrity.
Materials:
-
Thietane compounds
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of the thietane compounds and incubate for the desired period (e.g., 24 hours). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the treated, spontaneous release, and maximum release wells.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Thietane compounds
-
Human cancer cell lines
-
White-walled 96-well plates
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat the cells with the thietane compounds at various concentrations and for different time points. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for assessing the cytotoxicity of thietane compounds.
Caption: PI3K/Akt pathway inhibition by thietane compounds leading to apoptosis.
Caption: The intrinsic pathway of apoptosis initiated by cellular stress.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Thietan-3-amine by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Thietan-3-amine using chromatographic techniques. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound by standard silica gel chromatography challenging?
A1: The purification of this compound and other basic amines on standard silica gel can be problematic due to the acidic nature of the silica surface. The basic amine functionality of this compound can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to several issues, including:
-
Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks.
-
Irreversible Adsorption: In some cases, the amine can bind so strongly that it does not elute from the column, leading to low recovery of the product.[1][2]
-
Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive molecules.
Q2: What are the common impurities I might encounter when purifying this compound?
A2: Impurities in a this compound sample can originate from the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 1,3-dihalopropanes or epichlorohydrin derivatives.[3]
-
Side-Products: Ring-opening of the thietane ring can occur, leading to acyclic sulfur-containing impurities.[3][4]
-
Oxidation Products: Amines can be susceptible to oxidation, especially on exposure to air.[5]
-
Residual Solvents: Solvents used in the synthesis and workup, such as methanol, ethanol, or acetone, may be present.[5]
Q3: How can I improve the peak shape and recovery of this compound during normal-phase chromatography on silica gel?
A3: To mitigate the issues of peak tailing and low recovery, a basic modifier should be added to the mobile phase.[1][2] This modifier competes with the this compound for binding to the acidic silanol groups on the silica, thereby reducing the strong interaction and allowing the compound to elute more symmetrically. Commonly used basic modifiers include:
-
Triethylamine (TEA): Typically added at a concentration of 0.1-2% to the mobile phase.[6][7]
-
Ammonia: A solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as a polar component of the mobile phase.[8]
Q4: Are there alternative stationary phases that are better suited for the purification of this compound?
A4: Yes, using a different stationary phase can significantly improve the purification of basic amines.[1]
-
Amine-functionalized Silica: This is an excellent alternative where the silica surface is covalently modified with amino groups.[1][8] This creates a more basic surface, which repels the basic this compound, leading to better peak shapes and eliminating the need for a basic modifier in the mobile phase.[3]
-
Alumina (Basic or Neutral): Alumina is a more basic stationary phase than silica and can be a good choice for the purification of amines.[6]
Q5: Can I use reversed-phase chromatography to purify this compound?
A5: Yes, reversed-phase chromatography is a viable option for purifying polar and ionizable compounds like this compound.[2][6] To achieve good retention and separation, it is crucial to control the pH of the mobile phase. For a basic amine, the mobile phase should be buffered at a basic pH (typically pH > 8).[2] This ensures that the amine is in its neutral, less polar form, which will have a stronger interaction with the nonpolar stationary phase (e.g., C18). A common additive to the mobile phase is a small amount of a volatile base like triethylamine (0.1%) to improve peak shape by masking residual silanol groups on the stationary phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad, Tailing Peaks on Silica Gel | Strong interaction between the basic amine and acidic silica. | Add a basic modifier (e.g., 0.5-2% triethylamine or ammonia) to your mobile phase.[1][6] Switch to an amine-functionalized silica or alumina column.[1][8] |
| No Elution or Very Low Recovery | Irreversible adsorption of the compound onto the silica column. | Use a stronger, more polar mobile phase containing a basic modifier. Consider using an amine-functionalized silica or alumina column.[1] Switch to reversed-phase chromatography with a basic mobile phase.[2] |
| Co-elution with Impurities | Insufficient resolution between this compound and impurities. | Optimize the mobile phase composition. Try different solvent systems with varying polarities. Switch to a different stationary phase (e.g., from silica to amine-functionalized silica or reversed-phase C18) to alter the selectivity.[5] Use a shallower gradient during elution. |
| Product Degradation on the Column | This compound is sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by pre-flushing the column with a mobile phase containing triethylamine.[7] Use a less acidic stationary phase like neutral alumina or an amine-functionalized silica.[1] Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient. |
| Inconsistent Rf Values in TLC | The basic nature of the amine is interacting variably with the TLC plate. | Add a basic modifier (e.g., triethylamine) to the developing solvent.[6] Use pre-treated TLC plates or amine-functionalized TLC plates for more consistent results.[3][8] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This protocol is suitable for the purification of this compound when peak tailing is addressed with a basic modifier.
-
TLC Analysis:
-
Prepare a solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Develop a TLC plate using a mobile phase of dichloromethane/methanol (e.g., 95:5) with the addition of 1% triethylamine.
-
Visualize the spots using a suitable stain (e.g., ninhydrin for the primary amine).
-
Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.3 for this compound.
-
-
Column Preparation:
-
Dry-pack a silica gel column with the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 98:2 dichloromethane/methanol with 1% triethylamine) through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the this compound.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
-
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
This is a preferred method for achieving better peak shape and reproducibility without the need for a basic modifier in the mobile phase.
-
TLC Analysis:
-
Use amine-functionalized TLC plates.
-
Develop the TLC plate with a non-polar/polar solvent system such as hexane/ethyl acetate or dichloromethane/methanol. No basic modifier is needed.
-
Adjust the solvent ratio to obtain an Rf of 0.2-0.3 for this compound.
-
-
Column Preparation:
-
Pack an amine-functionalized silica column.
-
Equilibrate the column with the initial mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or pre-adsorb it onto a small amount of amine-functionalized silica.
-
-
Elution and Fraction Collection:
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect and analyze fractions by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Reversed-Phase Flash Chromatography
This method is useful for polar impurities or if normal-phase chromatography fails to provide adequate separation.
-
Method Development:
-
Use a C18 reversed-phase TLC plate.
-
Develop the plate with a mobile phase of water/acetonitrile or water/methanol containing a basic buffer or additive (e.g., 0.1% triethylamine or ammonium hydroxide to adjust the pH to >8).
-
Aim for an Rf value in the range of 0.3-0.5.
-
-
Column Preparation:
-
Pack a C18 reversed-phase column.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 water/acetonitrile with 0.1% TEA).
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible solvent.
-
-
Elution and Fraction Collection:
-
Elute with a gradient of decreasing polarity (increasing the percentage of the organic solvent).
-
Collect fractions and monitor by reversed-phase TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
The product will be in an aqueous/organic solvent mixture. The organic solvent can be removed by rotary evaporation. The remaining aqueous solution may require lyophilization or extraction with an organic solvent after adjusting the pH to isolate the product.
-
Data Presentation
Table 1: Representative TLC Rf Values for this compound.
| Stationary Phase | Mobile Phase | Rf Value | Notes |
| Silica Gel | Dichloromethane / Methanol (95:5) | ~0.1 (streaking) | Severe tailing is observed. |
| Silica Gel | Dichloromethane / Methanol / TEA (94:5:1) | ~0.3 | Improved peak shape, less tailing. |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate (1:1) | ~0.4 | Symmetrical spot, good for purification. |
| C18 Reversed-Phase | Water / Acetonitrile / TEA (80:20:0.1) | ~0.5 | Good for polar impurities. |
Table 2: Comparison of Chromatographic Methods for this compound Purification.
| Parameter | Silica Gel with Basic Modifier | Amine-Functionalized Silica | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | Amine-functionalized Silica | C18-bonded Silica |
| Typical Mobile Phase | Dichloromethane/Methanol + TEA | Hexane/Ethyl Acetate | Water/Acetonitrile + TEA |
| Peak Shape | Fair to Good | Excellent | Good to Excellent |
| Loading Capacity | Moderate | High | Moderate |
| Advantages | Inexpensive, readily available | Excellent peak shape, no need for basic modifier, good for sensitive compounds | Good for separating polar impurities, alternative selectivity |
| Disadvantages | Peak tailing without modifier, potential for product degradation | More expensive than bare silica | Requires removal of water from fractions, may require pH adjustment for product isolation |
Visualizations
Caption: General experimental workflow for the chromatographic purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. biotage.com [biotage.com]
- 2. h-brs.de [h-brs.de]
- 3. biotage.com [biotage.com]
- 4. DSpace [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability and Handling of Thietane-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with thietane-containing molecules. It provides essential information on the stability of the thietane ring in solution, common degradation pathways, and guidance for troubleshooting issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the thietane ring?
A1: The thietane ring, a four-membered heterocycle containing a sulfur atom, is considered relatively stable under standard, neutral conditions.[1] However, its stability is a balance between the inherent ring strain, which makes it more reactive than its acyclic or larger-ring counterparts, and the specific chemical environment.[1][2] Key factors that can lead to degradation include acidic pH, elevated temperatures, oxidizing agents, and exposure to light.[3][4][5]
Q2: To which conditions are thietane rings most sensitive?
A2: Thietane rings are particularly sensitive to the following conditions:
-
Acidic pH: Strong acids can protonate the sulfur atom, activating the ring for nucleophilic attack and subsequent ring-opening.[6] Even mild acidic conditions can promote degradation over time.
-
Oxidizing Agents: The sulfur atom is susceptible to oxidation, readily forming thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones) in the presence of common oxidants like hydrogen peroxide or m-CPBA.[1][7]
-
Elevated Temperatures: High temperatures can provide the energy needed to overcome the activation barrier for ring-opening or other decomposition reactions.[4]
-
Light Exposure: Some thietane derivatives can be light-sensitive, potentially leading to photochemical reactions such as ring enlargement or other rearrangements.[4][5]
Q3: What are the primary degradation pathways for thietane rings in solution?
A3: The main degradation pathways involve reactions that relieve the inherent ring strain:
-
Ring-Opening: This is the most common degradation pathway. It can be initiated by either nucleophiles (e.g., amines, thiols, hydroxides) or electrophiles (e.g., protons, alkylating agents) attacking the sulfur or carbon atoms of the ring.[2][8]
-
S-Oxidation: The sulfur atom can be oxidized to a sulfoxide and then to a sulfone.[1][7] While not a ring-degradation pathway, this modification significantly alters the compound's physicochemical properties, such as polarity and hydrogen bonding capacity.[9]
-
Polymerization: Under certain conditions, particularly with strong cationic initiators, thietanes can undergo ring-opening polymerization to form polythioethers.[2]
Q4: How should I store my thietane-containing compounds to ensure their stability?
A4: To maximize shelf-life, thietane-containing compounds should be stored in a cool, dark place.[10][11] For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[12] If the compound is in solution, using a neutral, aprotic solvent and protecting it from light is recommended. For long-term storage, solid forms are generally more stable than solutions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Appearance of a new, more polar spot/peak in TLC/LC-MS after work-up or brief storage. | Oxidation of Sulfur: The thietane sulfur may have been oxidized to the corresponding sulfoxide or sulfone, which are significantly more polar. | - Avoid unnecessary exposure to air and oxidizing agents. - During work-up, use degassed solvents. - If oxidation is suspected, confirm the new peak's mass (+16 or +32 Da). - Store samples under an inert atmosphere if possible. |
| Low recovery or sample loss after purification by silica gel chromatography. | Acid-Catalyzed Degradation: Standard silica gel is slightly acidic and can cause ring-opening or polymerization of sensitive thietanes on the column.[3] | - Neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, like triethylamine, in the eluent. - Use alternative purification methods like neutral alumina chromatography or reverse-phase HPLC with a neutral mobile phase. |
| The reaction mixture changes color or decomposes upon addition of a Lewis or Brønsted acid. | Acid-Catalyzed Ring-Opening/Polymerization: The thietane ring is likely being protonated, leading to rapid decomposition or polymerization. | - Use the mildest possible acidic conditions required for your reaction. - Add the acid at a low temperature to control the reaction rate. - Consider using a sterically hindered acid to minimize interaction with the thietane ring if it is not the intended reaction site. |
| Inconsistent results when using protic solvents (e.g., methanol, water). | Solvent as a Nucleophile: Protic solvents can act as nucleophiles, leading to solvolysis via a ring-opening mechanism, especially if the solution is not strictly neutral. | - Switch to aprotic solvents (e.g., THF, DCM, acetonitrile) whenever possible. - If a protic solvent is necessary, ensure the pH is maintained at neutral and use the lowest possible temperature. |
Summary of Thietane Stability & Degradation
The following table summarizes the expected stability of the thietane ring under various stress conditions, based on established chemical principles. This serves as a qualitative guide for experimental design.
| Stress Condition | Expected Stability | Primary Degradation Products | Influencing Factors |
| Hydrolysis (Acidic) | Low | Ring-opened products (e.g., 3-hydroxy- or 3-halopropyl sulfides) | pH (lower pH increases degradation rate), temperature, substituents on the ring. |
| Hydrolysis (Neutral) | High | Generally stable, but slow degradation may occur over extended periods. | Temperature, presence of nucleophilic buffers. |
| Hydrolysis (Basic) | Moderate to High | Ring-opened products if a strong nucleophile is present. Generally more stable than in acidic conditions. | Strength and concentration of the base, temperature. |
| Oxidation | Low | Thietane-1-oxide (sulfoxide), Thietane-1,1-dioxide (sulfone).[7] | Oxidizing agent strength and concentration, temperature. |
| Thermal Stress | Moderate | Ring-opened products, polymers, or products of fragmentation.[13][14] | Temperature, duration of heating, presence of catalysts. |
| Photostability | Moderate to Low | Isomers, ring-enlargement products (e.g., dithianes).[5] | Wavelength and intensity of light, presence of photosensitizers. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug candidate and for developing stability-indicating analytical methods.[15][16]
Materials:
-
Thietane-containing compound
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Acids: 0.1 M HCl
-
Bases: 0.1 M NaOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂).
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the thietane compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Monitor the reaction at regular intervals. The reaction can be quenched by adding a small amount of sodium sulfite solution if necessary before analysis.
-
-
Thermal Degradation:
-
Store the stock solution in a temperature-controlled oven (e.g., 80 °C).
-
Analyze aliquots at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source with a defined output (e.g., ICH-compliant photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples at appropriate time intervals.
-
-
Analysis: Analyze all samples by a suitable HPLC or LC-MS method to quantify the parent compound and detect any degradation products.[17][18]
Protocol 2: HPLC Method for Monitoring Stability
Instrumentation:
-
HPLC system with UV or MS detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
Note: The acidic mobile phase is for analytical purposes; be aware that prolonged exposure of the sample in the autosampler could potentially cause degradation.
Gradient Program:
-
Start with a gradient of 5-95% B over 20 minutes, followed by a hold and re-equilibration. The gradient should be optimized to separate the parent thietane from more polar (oxidized, ring-opened) and less polar impurities.
Detection:
-
UV detection at a suitable wavelength for the chromophore in the molecule.
-
MS detection for identification of degradation products by mass-to-charge ratio.
Visualizing Degradation & Workflows
Below are diagrams illustrating common degradation pathways and a typical experimental workflow for stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thietane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ways to improve drug stability [repository.usmf.md]
- 13. The thermal decomposition of thiirane: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in scaling up Thietan-3-amine synthesis
Technical Support Center: Thietan-3-amine Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis, and what are their primary drawbacks for scaling up?
A1: Common starting materials include 1,3-dihalopropanes, epichlorohydrin, and thietan-3-one. For scale-up, each presents challenges:
-
1,3-Dihalopropanes (e.g., 1,3-dibromopropane): This is a traditional route involving reaction with a sulfide source like sodium sulfide.[1][2] While straightforward, yields can be modest, and the handling of toxic and volatile dihalides on a large scale requires stringent safety protocols.
-
Thietan-3-one: This precursor can be converted to the amine via reductive amination. However, thietan-3-one is known to be highly unstable, volatile, and difficult to isolate, often leading to inconsistent yields, which is a significant barrier to scaling up.[3]
-
Epichlorohydrin: This route often proceeds via a thietan-3-yl azide intermediate, which is then reduced. This method can be advantageous for scale-up as it avoids some of the highly unstable intermediates.[3] Using a biphasic water/organic solvent system in this process can also simplify the separation of impurities.[3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A2: Low yields are a frequent issue. Consider the following troubleshooting steps:
-
Purity of Reagents: Ensure the purity of your starting materials and reagents. For instance, when using sodium sulfide, it should be anhydrous or of a known hydration state, as water content can affect reactivity.
-
Reaction Temperature: The formation of the four-membered thietane ring is sensitive to temperature. Overheating can lead to side reactions, such as elimination or polymerization.[4] Conversely, a temperature that is too low may result in an incomplete reaction. Precise temperature control is crucial during scale-up.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Reactions running too long or too short can lead to the formation of byproducts or incomplete conversion, respectively.[3]
-
Choice of Sulfide Source: The nucleophilicity of the sulfide source is key. While sodium sulfide is common, other reagents like thiourea followed by hydrolysis or potassium thiocyanate have been used.[1][3] The choice may depend on the specific substrate and reaction conditions.
Q3: I am observing significant impurity formation. What are the likely side products and how can they be minimized?
A3: Common impurities include oligomers/polymers and products from elimination reactions.[4]
-
Minimizing Polymerization: Slow addition of reagents and maintaining a dilute solution can help disfavor intermolecular reactions that lead to polymers.
-
Avoiding Elimination: The formation of allyl-containing byproducts can occur, especially at elevated temperatures. Maintaining the recommended temperature range for the cyclization step is critical.
-
Biphasic Systems: For syntheses starting from epichlorohydrin, using a biphasic system (e.g., hexane/water) can help by allowing the desired azide product to move into the organic phase, separating it from water-soluble impurities and reagents.[3]
Q4: What are the recommended methods for purifying this compound, especially at a larger scale?
A4: Purification can be challenging due to the amine's basicity and potential volatility.
-
Distillation: If the amine is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[5]
-
Salt Formation and Recrystallization: A common and effective technique for purifying amines is to convert them into a salt (e.g., hydrochloride). The salt often has better crystalline properties than the free base, allowing for purification by recrystallization. The pure amine can then be liberated by treatment with a base.
-
Acid-Based Extraction: An aqueous workup with acid can be used to extract the amine into the aqueous phase as its protonated salt, leaving non-basic organic impurities behind. After separating the layers, the aqueous phase is basified, and the free amine is extracted back into an organic solvent.
-
Transient Salt Precipitation: A modern technique involves using an acid like trichloroacetic acid (TCA) to precipitate the amine salt. The impurities are washed away, and then gentle heating causes the TCA to decompose into volatile byproducts (chloroform and CO2), leaving the pure, free amine.[6] This method minimizes waste and operational steps.[6]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Action | Relevant Citation |
| Low or No Product Formation | Inactive reagents | Verify the quality and activity of starting materials, especially the sulfide source. Use freshly opened or properly stored reagents. | |
| Incorrect reaction temperature | Optimize temperature. For cyclization, ensure it is high enough for ring closure but low enough to prevent decomposition or side reactions. | [3] | |
| Insufficient reaction time | Monitor reaction progress via TLC, GC, or LC-MS to ensure completion. | [3] | |
| Formation of Multiple Products | Side reactions (e.g., elimination, polymerization) | Lower the reaction temperature. Consider using a higher dilution or slower addition of reagents. | [4] |
| Impure starting materials | Purify starting materials before use. | ||
| Difficulty in Product Isolation | Product is water-soluble | If the amine salt is formed, ensure the aqueous phase is sufficiently basified (pH > 10) before extraction to liberate the free amine. Use a more polar organic solvent for extraction if needed. | |
| Emulsion during workup | Add brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period. | ||
| Product Decomposes during Purification | Thermal instability | If using distillation, ensure it is performed under high vacuum to keep the temperature as low as possible. | [5] |
| Sensitivity to air or moisture | Handle the purified amine under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Azide Intermediate
This protocol is adapted from methods involving the reaction of epichlorohydrin.[3]
Step A: Synthesis of 3-azidothietane
-
To a stirred mixture of hexane and water, add sodium azide (NaN₃).
-
Add a thiocyanate salt such as potassium thiocyanate (KSCN).
-
Heat the mixture to approximately 50°C.
-
Slowly add epichlorohydrin to the reaction mixture while maintaining the temperature between 50-60°C.
-
Stir vigorously for 4-6 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 3-azidothietane. This intermediate is often used directly in the next step without further purification.
Step B: Reduction of 3-azidothietane to this compound
-
Dissolve the crude 3-azidothietane in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Add a catalyst like 10% Palladium on Carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas (H₂) and stir until the reaction is complete.
-
Staudinger Reaction: Add triphenylphosphine (PPh₃) to the solution. Stir at room temperature until nitrogen evolution ceases. Then, add water to hydrolyze the intermediate phosphazene.
-
-
After the reaction is complete (monitored by TLC or IR spectroscopy to observe the disappearance of the azide peak), filter off the catalyst (if used).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude this compound using one of the methods described in the FAQs (e.g., vacuum distillation or salt formation/recrystallization).
Visualizations
Logical & Experimental Workflows
Below are diagrams illustrating key processes and decision points in the synthesis of this compound.
Caption: High-level workflow for this compound synthesis.
References
- 1. Thietane - Wikipedia [en.wikipedia.org]
- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013007582A2 - Processes for the preparation of thietanamine - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thietane Ring Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thietanes. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Intramolecular Cyclization
Question: I am attempting to synthesize a thietane via intramolecular cyclization of a 1,3-dihaloalkane with a sulfur nucleophile (e.g., sodium sulfide), but I am observing very low yields or no desired product. What are the potential causes and solutions?
Answer: Low yields in the synthesis of thietanes from 1,3-difunctionalized alkanes are a common challenge.[1] The primary causes often involve side reactions, steric hindrance, and suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Side Reactions (Elimination) | For sterically hindered substrates, elimination reactions can compete with the desired SN2 nucleophilic substitution, reducing the yield. Employ milder reaction conditions by lowering the reaction temperature. Using a weaker base, if applicable, can also mitigate this side reaction.[1] |
| Steric Hindrance | The traditional method of reacting 1,3-dihaloalkanes with sodium sulfide is less effective for preparing highly substituted thietanes (e.g., 2,2- or 2,4-disubstituted derivatives) due to steric hindrance.[1][2] Consider an alternative synthetic route that is less sensitive to steric effects, such as the ring expansion of thiiranes.[1][3] |
| Poor Nucleophilicity of Sulfur Source | The chosen sulfur nucleophile may not be reactive enough under the applied conditions. While sodium sulfide is common, using thiourea followed by hydrolysis can sometimes improve yields.[1] |
| Solvent Effects | The solvent plays a crucial role in SN2 reactions. Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the sulfide anion and promote the reaction.[1] |
| Poor Quality of Sulfur Source | Hydrated or oxidized sodium sulfide can lead to low or no product formation. Use freshly opened, anhydrous sodium sulfide or consider preparing a fresh solution of Na₂S in situ.[4] |
A logical workflow for diagnosing and addressing low yields is outlined below.
Issue 2: Poor Regioselectivity in Thia-Paternò-Büchi Reactions
Question: My thia-Paternò-Büchi reaction between a thiocarbonyl compound and an unsymmetrical alkene is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Poor regioselectivity in the thia-Paternò-Büchi reaction is a common issue influenced by a combination of electronic and steric factors of both the alkene and the thiocarbonyl compound.[5] The regioselectivity is often governed by the stability of the diradical intermediate formed upon addition of the excited thiocarbonyl to the alkene.[5]
Strategies to Improve Regioselectivity:
| Factor | Recommendation |
| Electronic Effects | With electron-rich alkenes (e.g., enol ethers), the reaction typically proceeds via the most stable diradical intermediate, leading to 3-alkoxy or 3-amino thietanes.[5] For electron-deficient alkenes, the regioselectivity can be less predictable. Consider the electronic properties of both reaction partners. |
| Steric Hindrance | Bulky substituents on either the alkene or the thiocarbonyl can significantly direct the cycloaddition to the less sterically hindered face.[5] If possible, introduce a sterically demanding group to favor one regioisomer.[5] |
| Reaction Temperature | Temperature can influence the stability of the transition states leading to the different diradical intermediates. Experiment with a range of temperatures, starting with lower temperatures.[5] |
| Solvent Polarity | The polarity of the solvent can affect the stability of intermediates and transition states. Screen a range of solvents from nonpolar (e.g., hexane, benzene) to polar aprotic (e.g., acetonitrile, dichloromethane). Nonpolar solvents often favor less polar intermediates.[5] |
Issue 3: Product Degradation During Purification
Question: My thietane product appears to be degrading during work-up or purification. What can I do to minimize this?
Answer: Thietanes can be sensitive to both acid and heat. The sulfur atom is also susceptible to oxidation.
Purification Recommendations:
-
Avoid Harsh Acidity: Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh acidic conditions during work-up.[4]
-
Column Chromatography: If using column chromatography, consider using neutral silica gel or deactivating it with a small amount of triethylamine in the eluent.[1] The acidic nature of standard silica gel can cause decomposition of sensitive thietane derivatives.[4]
-
Distillation: For volatile thietanes, purification by distillation should be performed at reduced pressure to keep temperatures low and prevent thermal degradation.[1]
-
Inert Atmosphere: Running reactions and performing work-ups under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sulfur-containing compounds.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thietanes?
A1: Several synthetic methods for preparing thietanes have been developed. The most common include:
-
Inter- and Intramolecular Nucleophilic Thioetherifications: This is a traditional method involving the reaction of 1,3-dihaloalkanes with a sulfur source like sodium sulfide.[2][6]
-
Photochemical [2+2] Cycloadditions (Thia-Paternò-Büchi Reaction): This is a powerful method for forming thietane rings from an excited state of a thiocarbonyl compound and an alkene.[2][6]
-
Ring Expansion of Thiiranes: This method involves the reaction of thiiranes (three-membered sulfur heterocycles) with reagents like trimethyloxosulfonium iodide and sodium hydride to expand the ring to a four-membered thietane.[1][3]
The diagram below illustrates these primary synthetic strategies.
Q2: How does the choice of solvent affect thietane synthesis?
A2: The choice of solvent is critical and can significantly impact reaction rates and yields. For SN2 reactions, such as the cyclization of 1,3-dihaloalkanes, polar aprotic solvents like DMF or acetonitrile are often preferred as they enhance the nucleophilicity of the sulfide anion.[1] In photochemical reactions like the thia-Paternò-Büchi reaction, the solvent polarity can influence the stability of the diradical intermediates, thereby affecting regioselectivity.[5] It is often necessary to screen different solvents to find the optimal conditions for a specific reaction.
Q3: My crude product appears pure by TLC, but the isolated yield after column chromatography is very low. What could be the issue?
A4: Low recovery after column chromatography can be due to several factors:
-
Product Volatility: Some thietane derivatives can be volatile, leading to loss during solvent evaporation under reduced pressure.[4]
-
Irreversible Adsorption to Silica Gel: Sulfur-containing compounds can sometimes irreversibly adsorb to the silica gel stationary phase.[4]
-
Decomposition on the Column: The acidic nature of silica gel can cause the decomposition of sensitive thietane derivatives.[4]
To address these issues, consider using a less acidic stationary phase (e.g., neutral alumina), minimizing the time the compound spends on the column, and using a less volatile eluent if product volatility is a concern.[4]
Experimental Protocols
Protocol 1: Synthesis of Thietane from 1,3-Dibromopropane and Sodium Sulfide
This protocol is a foundational method for synthesizing the parent thietane ring.
Reactants:
-
1,3-Dibromopropane
-
Sodium sulfide (anhydrous)
-
Ethanol (or another suitable solvent)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide in ethanol.
-
Addition of Substrate: While stirring vigorously, slowly add 1,3-dibromopropane to the sodium sulfide solution. An addition funnel is recommended for controlled addition.[1]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using GC-MS by observing the disappearance of the starting material.[1]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.[1]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation due to the volatility of thietane. Further purification can be achieved by fractional distillation.[1]
Protocol 2: General Procedure for Thia-Paternò-Büchi Reaction
This protocol outlines a general method for the photochemical [2+2] cycloaddition to form thietanes.
Reactants:
-
Thiocarbonyl compound (e.g., thioketone)
-
Alkene
-
Anhydrous, degassed solvent (e.g., benzene, acetonitrile)
Procedure:
-
Reactant Preparation: Dissolve the thiocarbonyl compound (1.0 equiv) and the alkene (1.5-5.0 equiv) in a dry, degassed solvent in a quartz or Pyrex reaction vessel. The choice of vessel depends on the required wavelength of irradiation.[5]
-
Degassing: Thoroughly degas the solution by bubbling with nitrogen or argon for 15-30 minutes, or by three freeze-pump-thaw cycles. Oxygen can quench the excited state of the thiocarbonyl.[5]
-
Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., medium-pressure mercury lamp). The wavelength of light should be chosen to excite the thiocarbonyl compound (typically >300 nm). Maintain a constant temperature using a cooling bath.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of thietanes via ring expansion of thiiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent synthesis of thietanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of Thietan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thietan-3-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for the primary amino group of this compound are N-acylation, N-alkylation, and reductive amination. These reactions allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships in drug discovery.
Q2: What are the potential side reactions to be aware of during the derivatization of this compound?
A2: Researchers should be mindful of several potential side reactions:
-
Over-alkylation: When performing N-alkylation, the primary amine can be converted to a secondary amine, which can then be further alkylated to a tertiary amine or even a quaternary ammonium salt. This is less of a concern with N-acylation.
-
Ring Opening: The thietane ring, being a strained four-membered heterocycle, can undergo nucleophilic or electrophilic ring-opening under harsh reaction conditions (e.g., strong acids, high temperatures).[1]
-
Oxidation: The sulfur atom in the thietane ring is susceptible to oxidation to a sulfoxide or a sulfone, especially in the presence of oxidizing agents.
-
Elimination: Under certain basic conditions and elevated temperatures, elimination reactions can occur, leading to the formation of thiete derivatives.
Q3: How can I minimize these side reactions?
A3: To minimize side reactions, consider the following strategies:
-
Control of Stoichiometry: For mono-alkylation, using a large excess of this compound relative to the alkylating agent can favor the formation of the secondary amine.
-
Mild Reaction Conditions: Employing mild reaction conditions, such as lower temperatures and the use of less harsh bases or acids, can help preserve the integrity of the thietane ring.
-
Protecting Groups: Although less common for simple derivatizations, in complex syntheses, protecting the thietane sulfur (e.g., as a sulfonium salt) could be a strategy, though this adds extra steps to the synthesis.
-
Inert Atmosphere: To prevent oxidation of the sulfur atom, it is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the recommended purification techniques for this compound derivatives?
A4: Purification of basic amine compounds like this compound derivatives can be challenging on standard silica gel due to strong interactions.[2] Here are some recommended techniques:
-
Flash Column Chromatography with an Amine Additive: Using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol can help to improve peak shape and reduce tailing on silica gel.[2]
-
Amine-Functionalized Silica Gel: Using columns packed with amine-functionalized silica can provide better separation for basic compounds without the need for mobile phase additives.[3]
-
Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) can be effective.
-
Crystallization: If the derivatized product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired N-Acyl/N-Alkyl Product
| Possible Cause | Suggested Solution |
| Inactive Reagents | Verify the quality and reactivity of your acylating or alkylating agent. Acyl halides can hydrolyze if not stored properly. |
| Inappropriate Base | The choice of base is critical. For N-acylation, a non-nucleophilic organic base like triethylamine or pyridine is commonly used to neutralize the acid byproduct. For N-alkylation, a hindered base or an excess of the starting amine can be used. |
| Low Reaction Temperature | While high temperatures can promote side reactions, some derivatizations may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature. |
| Steric Hindrance | If you are using a bulky acylating or alkylating agent, the reaction may be slow. Consider using a more reactive agent or a catalyst. |
Problem 2: Formation of Multiple Products (Over-alkylation)
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | In N-alkylation, using a 1:1 ratio of amine to alkylating agent often leads to a mixture of primary, secondary, and tertiary amines.[4] |
| High Reaction Temperature | Elevated temperatures can increase the rate of subsequent alkylation reactions. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can lead to the formation of over-alkylated products. |
To favor mono-alkylation, use a large excess of this compound (e.g., 5-10 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is more likely to react with the starting primary amine rather than the secondary amine product.
Problem 3: Evidence of Ring Opening or Decomposition
| Possible Cause | Suggested Solution |
| Harsh Acidic or Basic Conditions | Strong acids or bases can catalyze the opening of the thietane ring. Use milder bases (e.g., NaHCO₃, Et₃N) or acids (e.g., acetic acid for reductive amination). Lewis acids should be used with caution as they can promote ring opening.[5][6] |
| High Reaction Temperature | The thietane ring is more susceptible to thermal decomposition and rearrangement at elevated temperatures.[7] Maintain the lowest effective temperature for the reaction. |
| Presence of Strong Nucleophiles or Electrophiles | Certain reagents can directly attack the thietane ring. Carefully consider the compatibility of all reagents with the thietane moiety. |
Experimental Protocols
The following are representative protocols for common derivatization reactions of this compound. Yields are illustrative and can vary based on the specific substrate and reaction conditions.
N-Acetylation of this compound
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C is added acetyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
N-Alkylation of this compound (Illustrative for N-Benzylation)
A mixture of this compound (5.0 eq), benzyl bromide (1.0 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.
Reductive Amination of Thietan-3-one to form a Secondary Amine
To a solution of Thietan-3-one (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in methanol is added acetic acid to adjust the pH to ~5-6. The mixture is stirred for 1-2 hours to allow for imine formation. Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is then added in portions, and the reaction is stirred overnight at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in an appropriate solvent and washed with aqueous base. The organic layer is dried and concentrated, and the product is purified by chromatography.
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can affect the yield and purity of the derivatization product. The data is based on general principles of organic synthesis and may not represent actual experimental results for this compound.
Table 1: Effect of Base on N-Acetylation Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 0 to RT | 2 | 85 |
| 2 | Pyridine | DCM | 0 to RT | 2 | 82 |
| 3 | NaHCO₃ (aq) | DCM/Water | RT | 4 | 65 |
| 4 | No Base | DCM | RT | 12 | <10 |
Table 2: Effect of Amine to Alkylating Agent Ratio on N-Benzylation Selectivity
| Entry | This compound : Benzyl Bromide Ratio | Product Distribution (Mono- : Di-alkylation) |
| 1 | 1 : 1 | 40 : 60 |
| 2 | 3 : 1 | 75 : 25 |
| 3 | 5 : 1 | 90 : 10 |
| 4 | 10 : 1 | >95 : <5 |
Visualizations
Caption: A typical experimental workflow for the derivatization of this compound.
Caption: A decision tree for troubleshooting common issues in this compound derivatization.
References
- 1. Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. ddd.uab.cat [ddd.uab.cat]
- 7. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution of Thietanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nucleophilic substitution of thietanes.
Frequently Asked Questions (FAQs)
Q1: Why are my yields for nucleophilic substitution on a thietane ring consistently low?
A1: Low yields in nucleophilic substitutions of thietanes can stem from several factors. The four-membered ring's reactivity is a delicate balance of ring strain and steric hindrance. Unlike the highly reactive three-membered thiiranes, thietanes are generally less reactive.[1] Key factors contributing to low yields include:
-
Steric Hindrance: The thietane ring can present significant steric bulk, hindering the approach of the nucleophile, especially at the C-2 and C-4 positions.[2]
-
Poor Leaving Group: The efficiency of the substitution is highly dependent on the quality of the leaving group. Halides (Br, Cl) or sulfonates (tosylates, mesylates) are commonly used, but their leaving group ability can be influenced by the reaction conditions.
-
Side Reactions: Competing elimination reactions to form thietene derivatives are a common cause of low yields, particularly with sterically hindered substrates or when using strong bases.[3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration plays a pivotal role. For instance, polar aprotic solvents generally enhance the nucleophilicity of anionic nucleophiles.[3]
-
Product Instability: Thietanes can be sensitive to heat and acidic conditions, potentially leading to degradation or polymerization during the reaction or work-up.[3][4]
Q2: What is the expected regioselectivity for nucleophilic attack on an unsymmetrical thietane?
A2: For unsymmetrical thietanes, nucleophilic attack generally occurs at the less sterically hindered carbon atom.[5] This is the dominant pathway under neutral or basic conditions. However, in the presence of a Lewis acid, which can coordinate to the sulfur atom and activate the ring, the regioselectivity can be altered. In such cases, electronic effects can direct the nucleophile to attack the more substituted carbon if it can better stabilize a partial positive charge in the transition state.[5]
Q3: My starting material is mostly unreacted. How can I drive the reaction to completion?
A3: If you are observing a significant amount of unreacted starting material, consider the following:
-
Increase Reaction Temperature: Gently increasing the temperature can help overcome the activation energy of the reaction. However, be cautious as excessive heat can promote side reactions.
-
Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, a thiolate anion is a stronger nucleophile than its corresponding thiol.
-
Optimize Your Solvent: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance the rate of S(_N)2 reactions.[3]
-
Check Reagent Quality: Verify the purity and activity of your reagents, especially the nucleophile and any base used.
Q4: I am observing multiple products in my reaction mixture. What could be the cause?
A4: The formation of multiple products often points to competing reaction pathways.
-
Elimination vs. Substitution: As mentioned, elimination is a common side reaction. To favor substitution, you can try using a less sterically hindered base, a more nucleophilic but less basic nucleophile, or lowering the reaction temperature.[6]
-
Over-alkylation/substitution: When using amine nucleophiles, for example, the primary amine product can act as a nucleophile itself, leading to the formation of secondary and tertiary amines.[7][8] Using a large excess of the initial amine nucleophile can help to minimize this.
-
Ring Opening: Under certain conditions, particularly with strong nucleophiles or Lewis acids, the thietane ring can undergo complete ring-opening, leading to thiol-containing linear products.
Q5: How can I purify my thietane product effectively while minimizing losses?
A5: Purification of thietanes can be challenging due to their potential volatility and sensitivity.
-
Column Chromatography: If using silica gel chromatography, be aware that the acidic nature of silica can sometimes cause degradation of sensitive thietanes.[4] You can mitigate this by using deactivated (neutral) silica gel or by adding a small amount of a non-nucleophilic base, such as triethylamine, to the eluent.
-
Distillation: For volatile thietanes, purification by distillation should be performed under reduced pressure to keep the temperature low and prevent thermal decomposition.[3]
-
Work-up Conditions: Avoid harsh acidic conditions during the aqueous work-up, as this can lead to product degradation.[3]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving low yields in your nucleophilic substitution reactions of thietanes.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Insufficient Nucleophilicity | Use a stronger nucleophile (e.g., deprotonate a thiol to a thiolate). For neutral nucleophiles like amines or alcohols, consider adding a non-nucleophilic base to increase their reactivity. |
| Poor Leaving Group | Switch to a better leaving group. The general order of reactivity for leaving groups is Triflate > Tosylate > I > Br > Cl. |
| Suboptimal Temperature | Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for the formation of side products. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of anionic nucleophiles.[3] |
| Catalyst Inefficiency | If using a catalyst (e.g., a Lewis acid), ensure it is active and used in the appropriate stoichiometric amount. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Elimination Reaction | Lower the reaction temperature. Use a less sterically hindered base. Employ a nucleophile with high nucleophilicity but low basicity (e.g., azide). |
| Multiple Substitutions (e.g., with amines) | Use a large excess of the amine nucleophile to favor the formation of the primary substitution product.[7] |
| Ring Opening | Use milder reaction conditions (lower temperature, weaker base). Avoid strong Lewis acids if ring-opening is a problem. |
| Reaction with Solvent | If the solvent is nucleophilic (e.g., an alcohol), it may compete with your intended nucleophile. Switch to a non-nucleophilic solvent. |
Problem 3: Low Isolated Yield After Work-up and Purification
| Potential Cause | Suggested Solution |
| Product Decomposition on Silica Gel | Use neutral or deactivated silica gel for column chromatography. Add a small amount of triethylamine to the eluent.[4] |
| Product Volatility | During solvent removal, use a rotary evaporator at a low temperature and moderate vacuum. For highly volatile products, consider purification by distillation at reduced pressure.[3] |
| Degradation During Aqueous Work-up | Use a mild aqueous work-up, avoiding strong acids or bases. A wash with a saturated solution of sodium bicarbonate can be used to neutralize any residual acid. |
| Adsorption to Glassware | Silanizing glassware can sometimes reduce the loss of product due to adsorption, especially when working on a small scale. |
Experimental Protocols
General Procedure for Nucleophilic Substitution of a 3-Halothietane with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Halothietane (e.g., 3-bromothietane) (1.0 eq)
-
Amine nucleophile (primary or secondary) (2.0-5.0 eq)
-
Non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (1.5-2.0 eq)
-
Polar aprotic solvent (e.g., acetonitrile or DMF), anhydrous
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 3-halothietane and the anhydrous solvent.
-
Reagent Addition: Add the non-nucleophilic base, followed by the slow addition of the amine nucleophile at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the substrates and should be determined empirically.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If using a solid base, filter it off. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the solvent and any salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (consider using deactivated silica gel) or by distillation under reduced pressure.
Visualizing Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing and addressing low yields.
Signaling Pathway: Competing Substitution and Elimination Reactions
Caption: The competition between Sₙ2 and E2 pathways in thietane substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Thermal Stability of Tertiary Amine Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for managing the thermal stability of tertiary amine compounds. It includes troubleshooting advice for common issues encountered during experiments, detailed analytical protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for tertiary amines?
A1: Tertiary amines primarily degrade through two main pathways when subjected to heat:
-
Hofmann Elimination: This reaction occurs in quaternary ammonium salts, which can be formed from tertiary amines. In the presence of a strong base and heat, the quaternary ammonium salt undergoes a β-elimination to form an alkene and a tertiary amine.[1][2][3] This pathway is particularly relevant if the tertiary amine has been quaternized, for example, by reaction with an alkyl halide.[2] The Hofmann rule dictates that the major product is typically the least substituted (least stable) alkene, which is attributed to the steric bulk of the leaving group.[1][4]
-
Cope Elimination: This reaction involves the oxidation of a tertiary amine to a tertiary amine N-oxide, which then undergoes an intramolecular elimination upon heating to yield an alkene and a hydroxylamine.[5][6][7] This is a concerted, one-step internal elimination that proceeds through a five-membered cyclic transition state.[5][7] The reaction generally requires heating, often between 160 to 180°C.[8]
Q2: What factors can influence the thermal stability of my tertiary amine compound?
A2: Several factors can impact the thermal stability of a tertiary amine:
-
Temperature: Higher temperatures generally accelerate degradation rates.[9][10][11]
-
Presence of Oxygen: Oxygen can lead to the formation of N-oxides, which are precursors for Cope elimination.[7][12] Air oxidation is a common cause of degradation and color change in amines.[12]
-
Presence of Water and CO₂: For some tertiary amines, particularly in industrial applications, the presence of CO₂ and water can facilitate degradation pathways.[11][13] The presence of CO2 can lead to the formation of bicarbonate salts which can affect stability.[12]
-
Solvent: The choice of solvent can influence thermal stability. For instance, the use of glycols as solvents has been shown to decrease the thermal stability of some tertiary amines compared to aqueous solutions.[9][10]
-
pH: The pH of the solution can play a role, especially in preventing or promoting the formation of quaternary ammonium salts that can undergo Hofmann elimination.
-
Presence of Metal Ions: Metal ions can potentially catalyze degradation reactions.
Q3: My tertiary amine solution turned yellow/brown upon heating. What could be the cause?
A3: Discoloration of tertiary amines, often to a yellow or brown hue, is a common observation upon heating or prolonged storage and can be attributed to several factors:[12][14]
-
Oxidation: Exposure to air can lead to the formation of N-oxides and other oxidized impurities, which are often colored.[12][15]
-
Impurity Formation: The color may be due to the formation of small amounts of degradation products or from reactions of trace impurities present in the sample.[14]
-
Polymerization/Condensation: In some cases, minor degradation products can undergo further reactions to form larger, colored polymeric or condensation products.[15]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Unexpected loss of starting material in a reaction performed at elevated temperature. | The tertiary amine may be undergoing thermal degradation via Hofmann or Cope elimination. | • Lower the reaction temperature if possible.• Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation to the N-oxide (precursor for Cope elimination).• If quaternization is a risk, avoid alkylating agents and control the pH.• Analyze the reaction mixture for the presence of alkenes or hydroxylamines, which are characteristic degradation products. |
| Formation of an unexpected alkene byproduct. | This is a strong indicator of Hofmann or Cope elimination. | • Review the reaction conditions (temperature, presence of oxidizing agents, basicity).• To avoid Hofmann elimination, prevent the formation of the corresponding quaternary ammonium salt.• To minimize Cope elimination, rigorously exclude oxygen and other oxidizing agents. |
| The tertiary amine compound shows a new peak in the HPLC chromatogram after heating. | This new peak likely corresponds to a thermal degradant. | • Conduct a forced degradation study to identify the degradation product(s) (see Experimental Protocol 2).• Use HPLC-MS to obtain the mass of the impurity for structural elucidation. |
| The solid tertiary amine discolors upon storage in a heated oven. | This is likely due to slow thermal degradation or oxidation. | • Store the compound at a lower temperature.• Store under an inert atmosphere and protected from light. |
Quantitative Data on Thermal Degradation
The following table summarizes hypothetical degradation data for a tertiary amine under various conditions, illustrating the impact of different stressors.
| Compound | Condition | Temperature (°C) | Duration (h) | Degradation (%) | Major Degradant |
| Tertiary Amine X | Solid, Air | 80 | 48 | 5.2 | N-Oxide of X |
| Tertiary Amine X | Solution in Ethanol, N₂ | 80 | 48 | 1.5 | Alkene A |
| Tertiary Amine X | Solution in Ethanol, Air | 80 | 48 | 8.9 | Alkene A, N-Oxide of X |
| Tertiary Amine Y | 0.1 M HCl | 60 | 24 | < 0.5 | - |
| Tertiary Amine Y | 0.1 M NaOH | 60 | 24 | 2.1 | Alkene B |
| Tertiary Amine Y | 3% H₂O₂ | 25 | 24 | 15.4 | N-Oxide of Y, Alkene B |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a tertiary amine compound.
1. Preparation of Solutions:
- Standard Solution: Accurately weigh approximately 10 mg of the tertiary amine reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
- Sample Solution: Prepare a solution of the tertiary amine sample to be tested at the same concentration as the standard solution.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient will depend on the specific analyte.
- Flow Rate: 1.0 mL/min.
- Detection: UV at an appropriate wavelength (e.g., 210 nm, or a wavelength where the compound has maximum absorbance). If the compound lacks a chromophore, an alternative detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) may be necessary.[5][6]
- Injection Volume: 10 µL.
3. Analysis:
- Inject the standard and sample solutions.
- Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard, and by determining the area percentage of all peaks in the sample chromatogram.
Protocol 2: Forced Degradation Study
This protocol is a general guideline for conducting a forced degradation study on a tertiary amine, based on ICH guidelines.[4][16][17]
-
Acid Hydrolysis: Dissolve the tertiary amine in 0.1 M HCl to a concentration of 1 mg/mL. Incubate the solution at 60 °C for a specified period (e.g., 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH and analyze by HPLC.
-
Base Hydrolysis: Dissolve the tertiary amine in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate the solution at 60 °C for a specified period (e.g., 24 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl and analyze by HPLC.
-
Oxidative Degradation: Dissolve the tertiary amine in a suitable solvent to a concentration of 1 mg/mL. Add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours) and analyze by HPLC.[1]
-
Thermal Degradation: Place the solid sample of the tertiary amine in a stability chamber at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 48 hours). Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
-
Photolytic Degradation: Expose the solid sample of the tertiary amine to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours). Dissolve the stressed sample and analyze by HPLC.
Protocol 3: Thermal Analysis by TGA and DSC
This protocol outlines general conditions for analyzing the thermal stability of a tertiary amine using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][18]
1. Sample Preparation:
- Accurately weigh 5-10 mg of the tertiary amine sample into an appropriate TGA/DSC pan (e.g., aluminum or platinum).
2. TGA Experimental Conditions:
- Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[3]
- Temperature Program:
- Equilibrate at 30 °C.
- Ramp at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 400 °C).[19][20]
3. DSC Experimental Conditions:
- Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
- Temperature Program:
- Equilibrate at a temperature below any expected transitions.
- Ramp at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.
- A heat/cool/heat cycle can be employed to erase the sample's thermal history.[3]
4. Data Analysis:
- TGA: Determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition.
- DSC: Identify endothermic (melting, boiling) and exothermic (decomposition) events.
Visualizations
Caption: Hofmann Elimination Pathway for Tertiary Amines.
Caption: Cope Elimination Pathway for Tertiary Amines.
Caption: Troubleshooting Workflow for Tertiary Amine Stability.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 4. scispace.com [scispace.com]
- 5. Derivatization for aminoacids with a tertiary amine group - Chromatography Forum [chromforum.org]
- 6. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 7. The Cope Elimination - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. mdpi.com [mdpi.com]
- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Thietane Synthesis Technical Support Center: A Guide to Minimizing Byproducts
Welcome to the Technical Support Center for Thietane Synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thietanes. Our focus is on practical strategies to minimize the formation of byproducts and enhance the yield of the desired thietane products.
Troubleshooting Guides & FAQs
This section is organized by the synthetic method. Each entry addresses a specific issue, its potential causes, and recommended solutions.
Cyclic Thioetherification of 1,3-Difunctionalized Alkanes
This classical approach involves the reaction of 1,3-dihalides or 1,3-diols (after conversion to disulfonates) with a sulfide source. While straightforward, it is often plagued by side reactions.
Q1: I am observing low yields of my desired thietane and the formation of elimination byproducts when using 1,3-dihalopropanes and sodium sulfide. How can I improve this?
Potential Causes:
-
Competing Elimination Reaction: The formation of allyl halides or other unsaturated byproducts can be a significant competing pathway, especially with sterically hindered substrates.[1][2]
-
Suboptimal Reaction Conditions: High temperatures can favor elimination over the desired SN2 substitution.
Solutions:
-
Milder Reaction Conditions: Lowering the reaction temperature can favor the SN2 cyclization.
-
Alternative Sulfide Source: Using thiourea followed by hydrolysis can sometimes improve yields.
-
Phase-Transfer Catalysis: For substrates with low solubility, a phase-transfer catalyst can facilitate the reaction under milder conditions.
Logical Workflow for Minimizing Elimination Byproducts
Caption: Troubleshooting workflow for low yields in cyclic thioetherification.
Q2: My 1,3-diol substrate is not efficiently converting to the thietane. What are the key considerations for this transformation?
Potential Causes:
-
Incomplete Conversion to Disulfonate: The initial conversion of the diol to a dimesylate or ditosylate may be incomplete.
-
Hydrolysis of Sulfonate Esters: The sulfonate esters can be sensitive to hydrolysis under the reaction conditions.
Solutions:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions during the formation of the disulfonate.
-
Mitsunobu Reaction: A reliable alternative is the Mitsunobu reaction with a sulfur nucleophile like thioacetic acid, followed by intramolecular cyclization.[3]
Thia-Paternò-Büchi Reaction
This photochemical [2+2] cycloaddition of a thiocarbonyl compound and an alkene is a powerful method for constructing thietane rings.[4] However, it comes with its own set of challenges.
Q1: My Thia-Paternò-Büchi reaction is giving a low yield of the thietane. What are the common pitfalls?
Potential Causes:
-
Instability of the Thiocarbonyl Compound: Many thioketones and thioaldehydes are unstable and can decompose or oligomerize before reacting.[5]
-
Oxygen Quenching: The presence of oxygen can quench the excited state of the thiocarbonyl, preventing the cycloaddition.[4]
-
Formation of Tetrahydrothiophene Byproduct: In some cases, a domino reaction can lead to the formation of a five-membered ring tetrahydrothiophene derivative.
Solutions:
-
In Situ Generation of Thiocarbonyls: To overcome instability, thiocarbonyl compounds can be generated in situ from stable precursors, such as through a Norrish Type II fragmentation of phenacyl sulfides.[5][6]
-
Degassing: Thoroughly degas the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during irradiation to remove oxygen.[4]
-
Control of Reagent Concentration: The selectivity between thietane and tetrahydrothiophene formation can sometimes be controlled by adjusting the concentration of the reagents.
Experimental Workflow for the Thia-Paternò-Büchi Reaction
Caption: A typical experimental workflow for thietane synthesis via the Thia-Paternò-Büchi reaction.
Ring Expansion of Thiiranes
The ring expansion of thiiranes offers a versatile route to thietanes, often with good control over substitution patterns.
Q1: I am attempting a ring expansion of a thiirane with a sulfonium ylide and getting a mixture of products. How can I improve the selectivity for the thietane?
Potential Causes:
-
Formation of Rearrangement Products: Depending on the substrate and reaction conditions, rearrangement of the intermediate sulfonium ylide can lead to byproducts.
-
Competing Ring Opening: The intermediate thiolate can participate in intermolecular reactions if the intramolecular cyclization is slow.
Solutions:
-
Choice of Ylide: Dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and a base, is often effective for this transformation.[7][8]
-
Reaction Conditions: Careful control of temperature and reaction time is crucial. Running the reaction at a moderate temperature (e.g., 40 °C) can improve selectivity.[8]
Q2: My Rh(II)-catalyzed reaction of a thiirane with a diazo compound is producing significant amounts of an allylthiomalonate byproduct. How can I suppress this?
Potential Cause:
-
Competing β-hydride Elimination: The intermediate sulfonium ylide can undergo a β-hydride elimination to form the allylthiomalonate, competing with the desired ring expansion.[9]
Solutions:
-
Substrate Choice: This side reaction is more prevalent with certain substitution patterns on the thiirane. Modifying the substrate may be necessary.
-
Catalyst Screening: While Rh(II) catalysts are common, screening other transition metal catalysts might alter the reaction pathway and favor the desired product.
Quantitative Data Summary
The following tables provide a summary of representative yields for different thietane synthesis methods.
Table 1: Yields for Cyclic Thioetherification of 1,3-Difunctionalized Alkanes
| Starting Material | Sulfide Source | Product | Yield (%) | Reference |
| 1,3-Dibromopropane | Na₂S | Thietane | modest to poor | [10] |
| 1-Bromo-3-chloropropane | Thiourea, NaOH | Thietane | 45 | [11] |
| 2,2-Bis(bromomethyl)propane-1,3-diol | Na₂S | Thietane-3,3-diyldimethanol | Not specified | [1] |
| 1,3-Diol | Dibenzoxazol-2-yl disulfide, Bu₃P, then KH | Substituted Thietane | Good | [1] |
Table 2: Yields for Thia-Paternò-Büchi Reactions
| Thiocarbonyl | Alkene | Product | Yield (%) | Reference |
| Thiobenzophenone | Electron-rich olefins | Substituted Thietane | Good | [1] |
| Xanthione | Acenaphthylene | Spirothietane | Good | [1] |
| In situ generated thioketone | Electron-deficient alkene | Substituted Thietane | Moderate to good | [5] |
Table 3: Yields for Ring Expansion of Thiiranes
| Thiirane | Reagent | Product | Yield (%) | Reference |
| Various Thiiranes | Trimethyloxosulfonium iodide, NaH | Substituted Thietanes | Good | [7][8] |
| 2-Aryl/Alkylthiiranes | Diethyl diazomalonate, Rh₂(OAc)₄ | Tetrahydrothiophenes (via thietane intermediate) | Variable (with allylthiomalonate byproduct) | [9] |
| Iminothiiranes | Isocyanoalkanes | Diiminothietanes | Good | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Thietane from 1-Bromo-3-chloropropane and Thiourea[11]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To a solution of sodium hydroxide (9 mol) in water (1.5 L), add thiourea (3.0 mol). Heat and stir the solution.
-
Add 1-bromo-3-chloropropane (2.5 mol) to the heated solution over 1 hour.
-
Reaction: Reflux the mixture with vigorous stirring for 2 hours.
-
Workup and Purification: After cooling, steam distill the mixture. Separate the organic layer, dry it over anhydrous potassium carbonate, and distill to obtain pure thietane.
Protocol 2: General Procedure for Thia-Paternò-Büchi Reaction[4]
-
Reaction Setup: In a quartz reaction vessel, dissolve the thiocarbonyl compound and the alkene in a suitable inert solvent (e.g., benzene or acetonitrile).
-
Degassing: Degas the solution for 15-20 minutes with a gentle stream of an inert gas (e.g., argon or nitrogen).
-
Irradiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., a high-pressure mercury lamp). Maintain a constant temperature throughout the reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 3: Synthesis of Thietanes via Ring Expansion of Thiiranes with Trimethyloxosulfonium Iodide[7][8]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a suspension of sodium hydride in a mixture of anhydrous THF and DMSO.
-
Ylide Formation: Add trimethyloxosulfonium iodide in one portion. Stir the mixture at room temperature for 30 minutes to generate the dimethyloxosulfonium methylide.
-
Thiirane Addition: Add the corresponding thiirane to the reaction mixture.
-
Reaction: Heat the reaction mixture to 40 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Workup and Purification: Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of thietanes via ring expansion of thiiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thietane - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
Thietan-3-amine vs. Oxetan-3-amine: A Comparative Guide for Drug Design
In the landscape of modern drug discovery, the strategic incorporation of small, saturated heterocycles has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, thietan-3-amine and oxetan-3-amine, four-membered rings containing a sulfur and an oxygen atom respectively, have garnered significant attention as versatile bioisosteres. This guide provides a comprehensive, data-driven comparison of these two scaffolds to aid researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties: A Head-to-Head Comparison
The choice between a thietane and an oxetane moiety can significantly impact a molecule's properties, including its polarity, lipophilicity, and basicity. While direct comparative studies are limited, data from various sources allows for a structured comparison of their derivatives.
Table 1: Comparison of Physicochemical Properties of this compound and Oxetan-3-amine Derivatives
| Property | This compound Derivatives | Oxetan-3-amine Derivatives | Key Takeaways |
| Lipophilicity (LogD/LogP) | Generally leads to a reduction in lipophilicity compared to carbocyclic analogues like cyclobutane.[1] | Can significantly decrease LogD, with one study showing a reduction of ~0.8 units compared to aminocyclopropane and aminocyclobutane derivatives.[2] | Both heterocycles can be used to reduce lipophilicity, a desirable trait for improving aqueous solubility and ADME profiles. The magnitude of this effect is context-dependent. |
| Aqueous Solubility | The sulfur atom introduces polarity, which can lead to improved aqueous solubility.[1] | Incorporation of an oxetane ring can trigger profound increases in aqueous solubility, in some cases by a factor of 4 to over 4000.[3] | Oxetanes are particularly effective at enhancing aqueous solubility due to the high polarity of the ether linkage. |
| Basicity (pKa) | The inductive electron-withdrawing effect of the sulfur atom can reduce the pKa of the amine. | The oxetane motif significantly attenuates the basicity of the adjacent amine.[4][5] The pKa of a proximal amine can be reduced by approximately 1.9 units when a methylene group is replaced by an oxetane ring.[3] | Both rings lower the basicity of the amine, which can be advantageous in reducing off-target effects and improving oral bioavailability. The effect of the oxetane ring is well-documented and substantial. |
| Metabolic Stability | Can serve as a metabolically robust replacement for other groups. | Often enhances metabolic stability by blocking sites of oxidation.[2][3] Replacement of a gem-dimethyl group with an oxetane can reduce the rate of metabolic degradation.[3] | Both moieties can improve metabolic stability, a critical parameter in drug design. The oxetane ring has been extensively used for this purpose. |
Role as Bioisosteres in Drug Design
Both this compound and oxetan-3-amine are valuable as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[6] They are often employed to replace other functionalities like gem-dimethyl groups, carbonyls, or carbocyclic rings to fine-tune a drug candidate's profile.[1][3][4][5]
The thietane ring is considered a heterocyclic analogue of cyclobutane, with the sulfur atom offering a handle to modulate physicochemical properties.[1] The sulfur can exist in different oxidation states (sulfide, sulfoxide, and sulfone), providing a nuanced approach to modifying properties like lipophilicity and solubility.[1][7]
Oxetanes have been more extensively studied and utilized as bioisosteres.[1] They are recognized as effective replacements for gem-dimethyl groups to block metabolic "weak spots" without the associated increase in lipophilicity.[3][4] Furthermore, 3-amino-oxetanes have found significant application as peptidomimetics, improving stability against enzymatic degradation while maintaining bioactivity.[4]
Synthesis and Experimental Protocols
The synthesis of thietane and oxetane building blocks is crucial for their application in drug discovery. A variety of synthetic routes have been developed for both scaffolds.
Synthesis of this compound Derivatives
A common route to 3-substituted thietanes involves the reaction of a suitable nucleophile with thietan-3-one.[1] Other methods include the cyclization of 1,3-difunctionalized propanes.[8][9] For instance, the reaction of epichlorohydrin with a sulfur nucleophile can lead to the formation of the thietane ring.[10][11]
Experimental Protocol: Synthesis of 3-Arylthietan-3-ols [12]
-
A solution of an aryl magnesium bromide (1.1 equivalents) in THF is added dropwise to a solution of thietan-3-one (1.0 equivalent) in THF at -78 °C.
-
The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the 3-arylthietan-3-ol.
Synthesis of Oxetan-3-amine Derivatives
Oxetan-3-amine and its derivatives are often synthesized from oxetan-3-one.[5][13][14] Reductive amination of oxetan-3-one is a widely used method.[4][5] Other approaches involve the cyclization of acyclic precursors.[2][15]
Experimental Protocol: Synthesis of 3-Aminooxetane [2]
-
3-(Tosyloxy)oxetane is reacted with sodium azide to yield 3-azidooxetane.
-
The 3-azidooxetane is then subjected to a Staudinger reaction with triphenylphosphine.
-
Subsequent ammonolysis with liquid ammonia affords 3-aminooxetane in high yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(2-Chloroallyl)this compound | Benchchem [benchchem.com]
- 10. WO2013007582A2 - Processes for the preparation of thietanamine - Google Patents [patents.google.com]
- 11. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Thietane and Cyclobutane Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The use of small, strained ring systems as bioisosteric replacements for other functional groups has emerged as a powerful tool in drug design. This guide provides an objective comparison of the biological activities of thietane and cyclobutane analogs, two four-membered ring structures that are increasingly utilized to enhance the properties of therapeutic candidates.
The cyclobutane ring, a saturated carbocycle, is often incorporated into drug candidates to introduce conformational rigidity and increase the sp³ character of a molecule.[1][2] This can lead to improved binding affinity and metabolic stability.[2] The thietane ring, a heterocyclic analog of cyclobutane containing a sulfur atom, offers a unique set of properties that can be advantageous in drug design.[1] The presence of the sulfur atom can modulate physicochemical properties such as polarity, lipophilicity, and aqueous solubility, potentially leading to an improved absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the sulfur atom can exist in different oxidation states (sulfide, sulfoxide, and sulfone), providing a nuanced approach to fine-tuning a molecule's characteristics.[1]
This guide presents a data-driven comparison of thietane and cyclobutane analogs, supported by experimental data and detailed methodologies for key assays, to inform the rational design of novel therapeutics.
Comparative Biological Activity: A Data-Driven Overview
While direct head-to-head comparisons of thietane and cyclobutane analogs in matched molecular pair studies are not abundantly available in the public domain, existing research provides valuable insights. The following table summarizes representative data from a study on 2'-spirocyclic uridine derivatives, where an oxetane (a close structural analog of cyclobutane) was compared to a thietane analog for antiviral activity. This case study illustrates the potential impact of replacing a four-membered carbocycle or a related heterocycle with a thietane ring.
| Compound ID | Ring Moiety | Target Virus | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Analog 1 | Oxetane | Hepatitis C Virus (HCV) | Less Potent | >100 | - |
| Analog 2 | Thietane | Hepatitis C Virus (HCV) | Broad Antiviral Activity | >100 | >10 |
| Analog 2 | Thietane | Dengue Virus (DENV) | Broad Antiviral Activity | >100 | >10 |
| Analog 2 | Thietane | Chikungunya Virus (CHIKV) | Broad Antiviral Activity | >100 | >10 |
Data adapted from a study on 2'-spirocyclic uridine derivatives, where the thietane analog demonstrated a broader antiviral spectrum compared to its oxetane counterpart.[3]
In this example, the substitution of an oxetane with a thietane ring in a nucleoside analog led to a significant expansion of its antiviral activity against multiple viruses, including HCV, DENV, and CHIKV, without a corresponding increase in cytotoxicity.[3] The authors of the study suggest that the sulfur atom of the thietane ring may engage in stronger interactions with the target protein, in this case, the viral polymerase.[3] This highlights the potential of the thietane moiety to not only modulate physicochemical properties but also to directly influence target engagement and biological activity.
Experimental Protocols
To ensure the reproducibility and standardization of biological activity assessment, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compounds (thietane and cyclobutane analogs) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Receptor Binding Affinity Assessment: Radioligand Binding Assay
The radioligand binding assay is a technique used to quantify the interaction of a radiolabeled ligand with its receptor, allowing for the determination of binding affinity (Kᵢ) of unlabeled test compounds.
Materials:
-
Cell membranes or tissues expressing the target receptor
-
Radioligand specific for the target receptor
-
Unlabeled test compounds (thietane and cyclobutane analogs)
-
Binding buffer (specific to the receptor being studied)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
Binding buffer
-
Unlabeled test compound at various concentrations (for competition binding) or buffer (for total binding)
-
A non-specific binding control (a high concentration of an unlabeled ligand known to bind to the receptor)
-
Radioligand at a fixed concentration (typically at or below its Kₑ)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: After drying the filters, place them in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of an unlabeled competitor.
-
Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of an unlabeled ligand.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression (sigmoidal dose-response curve).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the comparative biological evaluation of thietane and cyclobutane analogs.
Caption: General mechanism of action for a receptor antagonist.
Conclusion
The strategic replacement of a cyclobutane ring with a thietane moiety represents a promising avenue in drug discovery for modulating the physicochemical and biological properties of lead compounds. While comprehensive head-to-head comparative data is still emerging, the available evidence suggests that thietane analogs can offer advantages in terms of improved solubility, metabolic stability, and, in some cases, enhanced biological activity. The unique properties of the sulfur atom within the four-membered ring provide medicinal chemists with a versatile tool to fine-tune molecular interactions and optimize drug-like characteristics. The provided experimental protocols offer a standardized framework for conducting comparative studies to empirically determine the optimal ring system for a given biological target and therapeutic application. Further research into matched-pair analyses of thietane and cyclobutane analogs will be crucial to fully elucidate the structure-activity relationships and guide the rational design of next-generation therapeutics.
References
Validation of Thietan-3-amine Derivatives as Bioactive Hits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered increasing interest in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, such as increased polarity and metabolic stability, make it a valuable scaffold for the design of novel therapeutic agents.[1] This guide provides a comparative overview of the validation of Thietan-3-amine derivatives as bioactive hits, focusing on their potential as enzyme inhibitors. While direct extensive public data on a wide range of this compound derivatives is emerging, we will use closely related thieno[3,2-c]pyrazol-3-amine derivatives that have been successfully validated as potent kinase inhibitors to illustrate the hit validation process, providing a blueprint for the evaluation of novel this compound compounds.[3][4]
Data Presentation: Comparative Bioactivity of Amine-Containing Heterocycles
The following table summarizes the in vitro biological activity of representative amine-containing heterocyclic compounds, illustrating the data typically generated during a hit validation campaign. For the purpose of this guide, we will present data on Thieno[3,2-c]pyrazol-3-amine derivatives as a case study for potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitors.[3]
| Compound ID | Structure | Target | IC50 (nM)[3] | Cell Line | Cytotoxicity (CC50 in µM) |
| 16a | Thieno[3,2-c]pyrazol-3-amine derivative | GSK-3β | 4.4 | SH-SY5Y | > 50 |
| 16b | Thieno[3,2-c]pyrazol-3-amine derivative | GSK-3β | 3.1 | SH-SY5Y | > 50 |
| AR-A014418 | (Positive Control) | GSK-3β | 38 | SH-SY5Y | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioactive hits. Below are typical experimental protocols that would be employed in the validation of this compound derivatives, modeled after established procedures for similar heterocyclic compounds.[3]
GSK-3β Inhibition Assay (Caliper Mobility Shift Assay)
This in vitro assay is used to determine the potency of compounds in inhibiting the activity of the GSK-3β enzyme.
-
Reagents:
-
Recombinant human GSK-3β enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (containing MgCl2, DTT, and a detergent)
-
Test compounds (dissolved in DMSO)
-
-
Procedure:
-
The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
The GSK-3β enzyme is mixed with the test compound or vehicle (DMSO) and incubated for a short period.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time at room temperature.
-
The reaction is stopped, and the mixture is analyzed by a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).
-
The instrument measures the amount of phosphorylated and unphosphorylated substrate.
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1]
-
Cell Viability Assay (MTT Assay)
This cell-based assay is used to assess the cytotoxicity of the hit compounds.
-
Reagents:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
SH-SY5Y cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals.
-
The solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the vehicle-treated control, and the CC50 (50% cytotoxic concentration) is calculated.
-
Mandatory Visualization
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Thietane and Azetidine Scaffolds in Drug Discovery
A deep dive into the physicochemical properties, synthesis, and biological applications of two key four-membered heterocyclic scaffolds.
In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with optimized pharmacological profiles has led to a growing interest in small, saturated heterocyclic scaffolds. Among these, the four-membered rings, thietane (a sulfur-containing heterocycle) and azetidine (a nitrogen-containing heterocycle), have emerged as valuable building blocks. Their inherent ring strain and three-dimensional character can profoundly influence the physicochemical and biological properties of drug candidates, offering advantages in terms of solubility, metabolic stability, and target engagement. This guide provides a head-to-head comparison of thietane and azetidine scaffolds for researchers, scientists, and drug development professionals, supported by available data and detailed experimental protocols.
Physicochemical Properties: A Comparative Analysis
The choice between a thietane and an azetidine scaffold can significantly impact a molecule's drug-like properties. While direct head-to-head comparative data for a comprehensive set of analogous compounds is limited in publicly available literature, we can infer trends from existing studies on compounds incorporating these moieties. The following table summarizes the predicted and observed effects of these scaffolds on key physicochemical parameters.
| Property | Thietane Derivatives | Azetidine Derivatives | Rationale |
| Lipophilicity (cLogP) | Generally lower | Generally higher | The sulfur atom in thietane is less electronegative and a weaker hydrogen bond acceptor compared to the nitrogen atom in azetidine, which can act as a hydrogen bond acceptor and, when unsubstituted, a donor. This typically leads to a less lipophilic character for thietane-containing compounds. |
| Aqueous Solubility | Generally higher | Generally lower | Consistent with its lower lipophilicity, the thietane scaffold often imparts greater aqueous solubility to a parent molecule. |
| Metabolic Stability | Often increased | Can be variable | Both scaffolds can enhance metabolic stability by blocking sites of metabolism on a parent molecule. However, the nitrogen atom in the azetidine ring can be susceptible to N-dealkylation or oxidation, which can represent a metabolic liability. The sulfur atom in thietane can be oxidized to the corresponding sulfoxide and sulfone, which can alter the compound's properties but may not always lead to rapid clearance. |
| Plasma Protein Binding | Generally lower | Generally higher | Higher lipophilicity of azetidine derivatives often correlates with increased binding to plasma proteins like human serum albumin (HSA). |
Synthesis and Accessibility: A Tale of Two Heterocycles
The synthetic accessibility of building blocks is a critical consideration in drug development. Both thietane and azetidine scaffolds can be synthesized through various routes, each with its own advantages and challenges.
Thietane Synthesis:
Common methods for synthesizing the thietane ring include:
-
Cyclization of 1,3-dihalides with a sulfide source: This is a classical and straightforward approach.
-
Ring expansion of thiiranes: This method allows for the introduction of substituents.
-
Photochemical [2+2] cycloaddition (Thia-Paternò-Büchi reaction): This method is useful for constructing more complex thietane structures.
The synthesis of substituted thietanes often starts from commercially available thietan-3-one, which can be readily functionalized.
Azetidine Synthesis:
Key synthetic strategies for azetidines include:
-
Intramolecular cyclization of γ-amino alcohols or γ-haloamines: A common and effective method.
-
[2+2] cycloaddition of imines and alkenes (Aza Paternò-Büchi reaction): This photochemical method can provide access to a variety of substituted azetidines.
-
Ring-opening of azabicyclo[1.1.0]butanes: A more recent and versatile method for introducing the azetidine motif.
Similar to thietanes, functionalized azetidines can be prepared from readily available starting materials like azetidin-3-one.
Comparison of Synthetic Accessibility:
| Feature | Thietane Synthesis | Azetidine Synthesis |
| Starting Materials | Commercially available, though diversity can be limited. | A wider variety of functionalized starting materials are commercially available. |
| Reaction Complexity | Can involve malodorous sulfur reagents. Photochemical methods require specialized equipment. | Can require careful control of reaction conditions to avoid side reactions. |
| Scalability | Scalability can be a challenge for some routes due to reagent toxicity or reaction conditions. | Many routes are amenable to scale-up. |
| Yields | Generally moderate to good, depending on the chosen route and substrate. | Can be highly variable depending on the synthetic strategy. |
Biological Applications and Signaling Pathways
Both thietane and azetidine scaffolds are present in a number of approved drugs and clinical candidates, demonstrating their utility in modulating a diverse range of biological targets.
Thietane-Containing Compounds: Modulators of Kinase Signaling
The thietane motif has been successfully incorporated into inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway , which is a critical pathway often dysregulated in cancer. By inhibiting PI3K, these compounds can block the downstream signaling cascade that promotes cell growth, proliferation, and survival.
Azetidine-Containing Compounds: Targeting Cancer and Inflammation
Azetidine scaffolds are features in drugs that target key signaling pathways in cancer and inflammatory diseases, such as the RAS/RAF/MEK/ERK (MAPK) pathway and the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway .
MEK1/2 Inhibition: Azetidine-containing MEK1/2 inhibitors, such as cobimetinib, block the MAPK pathway, which is frequently hyperactivated in various cancers, leading to reduced tumor cell proliferation and survival.
JAK Inhibition: Azetidine-containing JAK inhibitors, like tofacitinib, modulate the immune response by interfering with the JAK-STAT pathway, which is crucial for cytokine signaling. This makes them effective in treating autoimmune diseases like rheumatoid arthritis.
Experimental Protocols
To facilitate the direct comparison of novel thietane and azetidine-containing compounds, detailed and standardized experimental protocols are essential.
General Experimental Workflow for Scaffold Evaluation
The following diagram outlines a typical workflow for the evaluation of new chemical entities containing either thietane or azetidine scaffolds.
Detailed Methodologies
1. Lipophilicity (logP) Determination (Shake-Flask Method)
-
Principle: The partition coefficient of a compound between n-octanol and water is determined.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water (or buffer, pH 7.4).
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the two phases.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
2. Aqueous Solubility Measurement (Shake-Flask Method)
-
Principle: The maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH and temperature is determined.
-
Protocol:
-
Add an excess amount of the solid test compound to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
3. In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Principle: The rate of metabolism of a compound by liver enzymes (e.g., cytochrome P450s) is measured.
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound (typically at a low concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
-
4. Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Principle: The extent to which a compound binds to plasma proteins is determined by allowing the compound to equilibrate across a semi-permeable membrane.
-
Protocol:
-
Use a commercially available equilibrium dialysis apparatus (e.g., RED device).
-
Add plasma (e.g., human, rat, or mouse) spiked with the test compound to one chamber of the dialysis unit.
-
Add an equal volume of buffer (e.g., PBS, pH 7.4) to the other chamber.
-
Incubate the apparatus at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to reach equilibrium.
-
After incubation, take samples from both the plasma and buffer chambers.
-
Analyze the concentration of the compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Conclusion
Both thietane and azetidine scaffolds offer unique and valuable properties for drug discovery. The choice between them is context-dependent and should be guided by the specific goals of the drug design project. Thietanes may be particularly advantageous when aiming to improve aqueous solubility and reduce lipophilicity. Azetidines, while potentially more lipophilic, offer a versatile scaffold with a rich history in medicinal chemistry and a broader range of commercially available building blocks. The systematic and comparative evaluation of these scaffolds using standardized experimental protocols will continue to be a crucial strategy in the development of new and improved therapeutics.
The Rising Star in Bioisosterism: Thietane as a Cyclobutane Replacement in Lead Compound Optimization
For researchers, scientists, and drug development professionals, the quest for lead compounds with improved physicochemical and pharmacokinetic properties is a perpetual challenge. Isosteric replacement is a powerful strategy in medicinal chemistry to fine-tune these properties without drastically altering the molecule's interaction with its biological target. This guide provides a comprehensive comparison of the isosteric replacement of the cyclobutane moiety with the thietane ring, a four-membered heterocycle containing a sulfur atom. By presenting experimental data, detailed protocols, and visual workflows, this document aims to be an invaluable resource for chemists and pharmacologists in the field.
The cyclobutane ring, a saturated four-membered carbocycle, is often incorporated into drug candidates to introduce conformational rigidity and increase the sp³ character of a molecule.[1][2] However, its lipophilic nature can sometimes lead to poor solubility and metabolic instability. The thietane ring has emerged as a promising bioisostere for cyclobutane, offering a unique set of properties that can overcome these limitations. The introduction of a sulfur atom into the four-membered ring imparts polarity and can act as a hydrogen bond acceptor, potentially improving aqueous solubility and metabolic stability.[3] Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing additional avenues for modulating the physicochemical properties of the lead compound.
Comparative Analysis: Physicochemical Properties
The decision to replace a cyclobutane with a thietane ring is often driven by the desire to modulate key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the comparative data for key parameters.
| Property | Cyclobutane Analog | Thietane Analog | Rationale for Change |
| Lipophilicity (LogP) | Generally higher | Generally lower | The polar sulfur atom in the thietane ring reduces lipophilicity, which can improve aqueous solubility. |
| Aqueous Solubility | Generally lower | Generally higher | Increased polarity due to the sulfur atom enhances interactions with water molecules. |
| Dipole Moment | Lower | Higher | The electronegative sulfur atom introduces a significant dipole moment, increasing polarity. |
| Metabolic Stability | Can be susceptible to oxidation | Often more stable; sulfur can be oxidized to sulfoxide/sulfone | The sulfur atom can alter metabolic pathways, sometimes leading to increased stability. Oxidation to sulfoxide or sulfone can further modify properties. |
| Hydrogen Bond Acceptor | No | Yes (sulfur atom) | The lone pairs on the sulfur atom can act as a hydrogen bond acceptor, potentially improving target binding and solubility. |
Impact on Biological Activity: A Case-by-Case Evaluation
While the primary motivation for the cyclobutane-to-thietane switch is often to improve DMPK properties, the impact on biological activity must be carefully assessed. The introduction of a heteroatom can alter the conformation and electronic properties of the molecule, which may affect its binding to the target protein.
The biological activity of thietane derivatives has been explored in various therapeutic areas, including their potential as anticancer and antimicrobial agents.[4] The effect of this isosteric replacement is highly context-dependent and needs to be evaluated for each specific lead compound and biological target. In some cases, the thietane analog may exhibit comparable or even enhanced potency, while in others, a decrease in activity might be observed.
| Parameter | Cyclobutane Analog | Thietane Analog |
| In vitro Potency (IC₅₀/EC₅₀) | Target-dependent | Target-dependent; can be similar, increased, or decreased. |
| Target Selectivity | Target-dependent | Can be altered due to changes in electronics and conformation. |
Experimental Protocols
To facilitate the practical application of this isosteric replacement strategy, this section provides detailed methodologies for key experiments.
Synthesis of 3-Substituted Thietanes from Cyclobutanone Precursors
A common synthetic route to introduce a thietane ring involves the transformation of a corresponding cyclobutanone.
Protocol: Synthesis of a 3-Aryl-3-hydroxythietane
This protocol describes the synthesis of a 3-hydroxy-3-arylthietane starting from thietan-3-one, which can be derived from cyclobutanone.
-
Step 1: Grignard Reaction. To a solution of thietan-3-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, a solution of the desired aryl magnesium bromide (1.1 equivalents) in THF is added dropwise. The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Step 2: Quenching. The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Step 3: Extraction. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-aryl-3-hydroxythietane.[5]
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a critical parameter for assessing the lipophilicity of a compound. The shake-flask method is a classical approach for its determination.[6]
Protocol: Shake-Flask Method for LogP Determination [6][7]
-
1. Preparation of Solutions: A standard solution of the test compound is prepared in a suitable solvent (e.g., DMSO). This stock solution is then used to prepare a solution in the aqueous phase (typically phosphate-buffered saline, pH 7.4) and the organic phase (1-octanol). Both phases should be mutually saturated before the experiment.
-
2. Partitioning: Equal volumes of the 1-octanol and aqueous solutions of the compound are combined in a sealed vial.
-
3. Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
4. Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
5. Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
6. Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life. This protocol outlines a common in vitro method using liver microsomes.[8][9]
Protocol: Metabolic Stability in Human Liver Microsomes [8][9][10]
-
1. Reagents and Materials:
-
Test compound and positive control (a compound with known metabolic instability).
-
Human liver microsomes (pooled from multiple donors).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (to initiate the metabolic reaction).
-
Acetonitrile (to stop the reaction).
-
96-well plates, incubator, LC-MS/MS system.
-
-
2. Incubation:
-
The test compound and positive control are incubated with human liver microsomes in a phosphate buffer at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
-
3. Time Points:
-
Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
4. Reaction Quenching:
-
The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
-
5. Sample Processing:
-
The quenched samples are centrifuged to precipitate the proteins.
-
The supernatant is collected for analysis.
-
-
6. LC-MS/MS Analysis:
-
The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
-
7. Data Analysis:
-
The percentage of the parent compound remaining is plotted against time.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining parent compound versus time.
-
The intrinsic clearance (Clint) can then be calculated.
-
Visualizing the Strategy and Potential Outcomes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Isosteric Replacement Workflow.
Caption: Drug-Target Interaction Comparison.
Conclusion
The isosteric replacement of a cyclobutane ring with a thietane offers a compelling strategy for medicinal chemists to optimize the properties of lead compounds. The introduction of the sulfur-containing heterocycle can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, which are critical for the development of orally bioavailable drugs. While the impact on biological activity needs to be carefully evaluated on a case-by-case basis, the potential benefits in terms of the overall drug-like properties make the thietane ring a valuable tool in the arsenal of drug designers. This guide provides a foundational understanding and practical protocols to aid researchers in exploring this promising bioisosteric switch.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftloscience.com [ftloscience.com]
- 7. youtube.com [youtube.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Thietan-3-amine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of thietan-3-amine-based inhibitors and related heterocyclic compounds, supported by experimental data and detailed protocols.
The this compound scaffold is a key pharmacophore in a novel class of kinase inhibitors. However, like many kinase inhibitors that target the highly conserved ATP-binding site, off-target effects are a significant concern. Comprehensive cross-reactivity profiling is therefore essential to identify potential secondary targets and predict adverse effects. This guide delves into the selectivity of these compounds and provides the methodologies to conduct such critical assessments.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of a potent thieno[3,2-c]pyrazol-3-amine derivative (Compound 16b), which shares structural similarities with this compound based inhibitors, against a panel of 21 kinases. This data provides a snapshot of its selectivity profile.[1]
| Kinase | IC50 (nM) | % Inhibition at 1.0 µM |
| GSK-3β | 3.1 | >99% |
| GSK-3α | - | High |
| CDK5 | - | High |
| CK2 | - | Moderate |
| Other 18 kinases | - | Low to negligible |
Table 1: Kinase selectivity of a thieno[3,2-c]pyrazol-3-amine derivative (Compound 16b). Data from a study on novel GSK-3β inhibitors illustrates a common approach to cross-reactivity profiling. While highly potent against its primary target, the compound shows some activity against closely related kinases.[1]
Experimental Protocols
Accurate cross-reactivity profiling relies on robust and well-defined experimental protocols. Below are methodologies for key experiments in determining inhibitor selectivity.
In Vitro Kinase Assay Panel
This protocol outlines a common method for profiling an inhibitor against a large panel of kinases to determine its selectivity.[2]
Objective: To determine the IC50 values of a test compound against a broad range of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., a panel of over 400 kinases)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[2]
-
[γ-³³P]ATP (radiolabeled)
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[2]
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value.
Chemical Proteomics using Kinobeads
This approach allows for the identification of inhibitor targets in a more physiological context by using cell lysates.[3][4]
Objective: To identify the protein kinases that bind to a test inhibitor in a competitive manner from a complex cell lysate.
Materials:
-
Kinobeads (sepharose beads coupled with non-selective kinase inhibitors)[3]
-
Cell lysate from the cell line of interest
-
Test inhibitor
-
Mass spectrometer
Procedure:
-
Incubate the cell lysate with varying concentrations of the free test inhibitor.
-
Add the kinobeads to the lysate-inhibitor mixture for competitive binding.[3]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using mass spectrometry.[3]
-
A decrease in the amount of a specific kinase bound to the beads with increasing concentrations of the free inhibitor indicates that the kinase is a target of the inhibitor.
Visualizing Cellular Impact and Experimental Design
Understanding the broader biological context and the experimental workflow is crucial for interpreting cross-reactivity data. The following diagrams illustrate a key signaling pathway and a typical inhibitor profiling workflow.
Figure 1: Simplified PI3K/Akt/GSK-3β signaling pathway.
References
- 1. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Comparative Analysis of Thietane and Oxetane Derivatives on Metabolic Stability
In the landscape of modern drug discovery, the optimization of a drug candidate's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and potentially generating toxic metabolites. Medicinal chemists frequently employ bioisosteric replacement strategies—substituting one functional group for another with similar physical or chemical properties—to enhance a molecule's metabolic profile. Among the array of bioisosteres, small saturated heterocycles, particularly oxetanes and, more recently, thietanes, have garnered significant interest. This guide provides a comparative overview of the metabolic stability of thietane and oxetane derivatives, supported by available experimental data and detailed methodologies.
Introduction to Oxetanes and Thietanes as Bioisosteres
Oxetanes, four-membered saturated rings containing an oxygen atom, are well-established in medicinal chemistry as effective bioisosteres for frequently metabolized groups like gem-dimethyl and carbonyl moieties.[1][2] Their incorporation into a drug candidate can lead to marked improvements in physicochemical properties, including aqueous solubility, lipophilicity, and, notably, metabolic stability.[3][4] The unique structural and electronic features of the oxetane ring, such as its polarity and three-dimensional structure, can shield metabolically vulnerable sites from enzymatic degradation.[1]
Thietanes, the sulfur-containing analogs of oxetanes, are emerging as a promising, albeit less explored, class of bioisosteres.[3] The substitution of oxygen with sulfur introduces distinct alterations in bond angles, lengths, polarity, and hydrogen bond accepting capabilities, offering a different set of tools for medicinal chemists to fine-tune a molecule's properties. While the thietane ring is being investigated for its potential to modulate physicochemical properties, its direct impact on metabolic stability in comparison to oxetanes is an area of active research.
Comparative Metabolic Stability: A Data-Driven Overview
Direct, head-to-head comparative studies on the metabolic stability of structurally analogous thietane and oxetane derivatives are not extensively available in the public domain. However, by examining the existing literature, we can collate and contrast the metabolic profiles of compounds containing these respective heterocycles. The primary parameter for assessing metabolic stability in vitro is intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes, most commonly in human liver microsomes (HLM). A lower CLint value is indicative of greater metabolic stability.
Table 1: Metabolic Stability Data for Oxetane and Thietane Derivatives
| Compound Class | Derivative | Moiety Replaced | CLint (µL/min/mg protein) in HLM | Half-life (t1/2, min) in HLM | Reference Compound CLint (µL/min/mg protein) | Species | Reference |
| Oxetane | 3,3-Diaryl-oxetane | Diaryl-ketone | Unchanged | Not Reported | Diaryl-ketone | Human | Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis |
| Oxetane | Oxetane-containing EZH2 Inhibitor | Dimethylisoxazole | Drastically Improved | Not Reported | Bicyclic lactam (169 µL/min/mg) | Human | Oxetanes in Drug Discovery Campaigns |
| Oxetane | Thalidomide Analog | Imide C=O | No unfavorable difference | Not Reported | Thalidomide | Human | Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide |
| Thietane | 2'-Spirothietane Uridine (Phosphoramidate 18) | Not a direct replacement | >231 | <3 | Not Applicable | Human | From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur |
| Thietane | 2'-Spirothietane Uridine (Phosphoramidate 18) | Not a direct replacement | >231 | <3 | Not Applicable | Mouse | From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur |
Note: The presented data is collated from different studies and the experimental conditions may vary. A direct comparison should be made with caution.
From the available data, it is evident that the incorporation of an oxetane ring can significantly enhance metabolic stability, particularly when replacing known metabolically labile groups. For instance, the replacement of a dimethylisoxazole motif with a methoxymethyl-oxetane in an EZH2 inhibitor led to a drastic improvement in metabolic properties.[5] In other cases, such as the bioisosteric replacement of a ketone or an imide carbonyl, the oxetane maintained a comparable metabolic stability profile.
Data for thietane derivatives is more limited. One study on a 2'-spirothietane uridine phosphoramidate reported poor metabolic stability in both human and mouse liver microsomes, with a half-life of less than 3 minutes. However, this was not a direct comparison with an oxetane analog, and the observed instability could be due to other structural features of the molecule, such as the phosphoramidate group which is known to be metabolized by carboxylesterases.
Experimental Protocols
A standardized in vitro microsomal stability assay is crucial for evaluating and comparing the metabolic stability of novel chemical entities.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Materials and Reagents:
-
Test compounds (thietane and oxetane derivatives)
-
Control compounds (compounds with known metabolic stability)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of the microsomal protein in phosphate buffer (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution.
-
Add the test or control compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (containing the internal standard) to the respective wells. The 0-minute time point represents the initial concentration before metabolism occurs.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
Visualization of Experimental Workflow and Logical Relationships
To better understand the experimental process and the rationale behind such comparative studies, the following diagrams illustrate the workflow and logical connections.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Caption: Logical flow for comparing metabolic stability of bioisosteres.
Conclusion
The strategic incorporation of oxetane rings is a well-validated approach in medicinal chemistry to enhance the metabolic stability of drug candidates. The available data consistently demonstrates that oxetanes can effectively shield metabolically labile sites, leading to reduced intrinsic clearance and prolonged half-life.
Thietanes represent a newer frontier in bioisosteric design. While they offer unique physicochemical properties, the extent of their impact on metabolic stability, particularly in direct comparison to their oxetane counterparts, is not yet well-documented in publicly available literature. The limited data on a specific thietane-containing molecule suggests that metabolic stability is not guaranteed and is highly dependent on the overall molecular structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking Novel Thietan-3-amine Derivatives Against Established NMDA Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the evaluation of novel Thietan-3-amine derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists. Due to a lack of publicly available data on the specific NMDA receptor antagonist activity of this compound derivatives, a direct quantitative comparison is not currently possible. However, this document outlines the established benchmarks, key experimental protocols, and data presentation structures necessary to perform such a comparison. By following these guidelines, researchers can effectively assess the potential of new chemical entities targeting the NMDA receptor.
Introduction to NMDA Receptor Antagonism
The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.[2][3] Consequently, NMDA receptor antagonists, which inhibit the receptor's action, are of significant therapeutic interest.[4]
Several classes of NMDA receptor antagonists have been identified, including competitive antagonists, uncompetitive channel blockers, non-competitive antagonists, and glycine antagonists.[4] This guide focuses on the uncompetitive channel blockers, which bind within the ion channel of the receptor.
This compound and its derivatives are a class of sulfur-containing heterocyclic compounds that have shown diverse pharmacological properties and are of interest in drug development.[5] Notably, 3-aminothietane-3-carboxylic acid has been identified as a modulator of the NMDA receptor, suggesting the potential of this scaffold in developing novel NMDA receptor antagonists.[6]
Benchmark NMDA Receptor Antagonists
A thorough evaluation of novel compounds requires comparison against well-characterized reference agents. The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for established uncompetitive NMDA receptor antagonists. These values serve as critical benchmarks for assessing the potency of new this compound derivatives.
| Compound | Ki (nM) | IC50 (µM) | Receptor Subtype / Assay Condition | Reference(s) |
| Ketamine | 324 ± 19 | - | [3H]-MK-801 Binding | [7] |
| - | ~1.0 | Antidepressant effect | [8] | |
| Phencyclidine (PCP) | 59 | - | Dizocilpine (MK-801) site | |
| 313 | - | [3H]dizocilpine on rat striatal tissue | ||
| Memantine | - | 11.6 ± 0.53 | LTP induction in rat hippocampal slices | |
| - | 2.2 ± 0.2 | NMDA-induced currents in cultured neurons (-70 mV) | ||
| Dizocilpine (MK-801) | 2.1 ± 0.3 | - | [3H]-MK-801 Binding | [7] |
| - | 0.13 ± 0.02 | LTP induction in rat hippocampal slices | ||
| - | 0.14 ± 0.04 | NMDA-induced currents in cultured neurons (-70 mV) |
Experimental Protocols
To ensure a robust and standardized comparison, the following experimental methodologies are recommended for characterizing the NMDA receptor antagonist activity of this compound derivatives.
Radioligand Binding Assay
This assay determines the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand, typically [3H]MK-801, which binds to the PCP site within the ion channel.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds.
Methodology:
-
Membrane Preparation: Rat brain cortices are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Incubation: The membranes are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the unlabeled test compound (e.g., a this compound derivative) or a known antagonist (for control). The incubation is carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptor channels in response to agonist application and the inhibitory effect of antagonist compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the voltage dependency of the blockade.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons or heterologous expression systems (e.g., HEK293 cells) transfected with specific NMDA receptor subunits.
-
Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: NMDA and a co-agonist (glycine or D-serine) are applied to the cell to evoke an inward current through the NMDA receptors.
-
Antagonist Application: Once a stable baseline current is established, the NMDA receptor antagonist (the this compound derivative) is co-applied with the agonists at various concentrations.
-
Data Acquisition and Analysis: The reduction in the NMDA-evoked current is measured at each antagonist concentration. The IC50 value is determined by fitting the concentration-response data to a logistic equation. To assess voltage dependency, the blocking effect of the antagonist is measured at different holding potentials.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of NMDA receptor antagonists.
Caption: Simplified NMDA receptor signaling pathway.
Caption: Experimental workflow for screening NMDA antagonists.
Caption: Logical relationship for SAR studies.
Conclusion
While direct comparative data for this compound derivatives as NMDA receptor antagonists is not yet available in the public domain, this guide provides the necessary framework for their evaluation. By employing standardized radioligand binding and electrophysiological assays and comparing the results against established benchmarks such as Ketamine, Memantine, MK-801, and PCP, researchers can effectively determine the potential of this novel chemical class. The systematic exploration of structure-activity relationships will be crucial in identifying potent and selective this compound-based NMDA receptor antagonists for the potential treatment of a range of neurological disorders.
References
- 1. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Functionalized Thietanes
For Researchers, Scientists, and Drug Development Professionals
Thietanes, four-membered sulfur-containing heterocycles, are of increasing interest in medicinal chemistry due to their unique physicochemical properties that can enhance the aqueous solubility and metabolic stability of drug candidates. However, the synthesis of these strained rings can be challenging. This guide provides an objective, data-driven comparison of four prominent synthetic routes to functionalized thietanes, complete with experimental protocols and mechanistic diagrams to aid in the selection of the most suitable synthetic strategy.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a functionalized thietane is dependent on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Below is a summary of four common methods, highlighting their key features.
| Synthetic Route | General Description | Advantages | Disadvantages | Typical Yields |
| 1. Cyclic Thioetherification | Intramolecular cyclization of a 1,3-difunctionalized alkane with a sulfide source.[1][2] | A long-established and direct method for simple thietanes.[2][3] | Limited to simple, sterically unhindered substrates; can be prone to elimination side reactions.[1][2] | 26-97%[4] |
| 2. Ring Expansion of Thiiranes | Expansion of a three-membered thiirane ring to a four-membered thietane ring.[1][5] | Utilizes readily available starting materials and can be highly efficient.[5][6] | The regioselectivity can be a concern with unsymmetrical thiiranes. | 50-91%[6] |
| 3. Thia-Paternò-Büchi Reaction | A photochemical [2+2] cycloaddition of a thiocarbonyl compound and an alkene.[1][7] | A powerful and atom-economical method for constructing the thietane ring.[7] | Requires photochemical equipment; the instability of some thiocarbonyl compounds can be a limitation.[1] | 60-95%[4][7] |
| 4. Synthesis from 1,3-Diols | Conversion of 1,3-diols to suitable precursors for intramolecular cyclization.[1] | A versatile approach for preparing highly functionalized thietanes.[1] | Can be a multi-step process.[1] | 70-90% (over two steps)[1] |
Quantitative Data Summary
The following table presents a collection of quantitative data for the synthesis of various functionalized thietanes using the four highlighted methods. This allows for a direct comparison of their efficiency under different reaction conditions.
| Synthetic Route | Starting Material(s) | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Cyclic Thioetherification | 1-bromo-3-chloropropane | Thiourea, NaOH | Water | Reflux | 2 | Thietane | 45 | [4] |
| 2,2,4-trimethyl-2,4-dibromopentan-3-one | NaSH | Methanol | 0 | - | 2,2,4-trimethylthietan-3-one | 74 | [4] | |
| [(3aR,6R,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][3][8]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate | Na₂S | DMF | 110 | 3 | (3aR,6R,6aR)-6-(benzyloxy)-2,2-dimethyl-5,5-(thiiranediyl)tetrahydrofuro[2,3-d][3][8]dioxole | 76 | [4] | |
| Ring Expansion of Thiiranes | Phenylthiirane | Trimethyloxosulfonium iodide, NaH | THF/DMSO | 40 | - | 2-Phenylthietane | 91 | [6] |
| (S)-Methyl 2-phenyloxirane | Trimethyloxosulfonium iodide, NaH | THF/DMSO | 40 | - | (R)-3-Phenylthietane | 50 | [6] | |
| Thia-Paternò-Büchi Reaction | Thiobenzophenone, Acrylonitrile | hv (125-W Hg lamp) | - | -70 | 2.5 | 2-cyano-4,4-diphenylthietane | 60 | [4] |
| Xanthione, Acenaphthylene | hv (Na light) | - | - | - | Spiro[thioxanthene-9,2'-thietane]-3'-spiro-9''-acenaphthylene | Good | [1] | |
| Synthesis from 1,3-Diols | 1,3-Propanediol | Dibenzoxazol-2-yl disulfide, Bu₃P then KH | THF | RT | - | Thietane | 85 (over two steps) | [1] |
| 2,2-Bis(hydroxymethyl)propane-1,3-diol | Dibenzoxazol-2-yl disulfide, Bu₃P then KH | THF | RT | - | 3,3-Bis(hydroxymethyl)thietane | 78 (over two steps) | [1] |
Experimental Protocols
This section provides detailed experimental methodologies for the four key synthetic routes.
Synthesis of Thietane via Cyclic Thioetherification of 1,3-Dihalopropane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in ethanol.
-
To the stirred solution, add 1-bromo-3-chloropropane dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure, and the crude thietane is purified by distillation.[3]
Synthesis of Functionalized Thietanes via Ring Expansion of Thiiranes
Procedure:
-
To a stirred suspension of sodium hydride (NaH) in a mixture of anhydrous THF and DMSO, add trimethyloxosulfonium iodide in portions at room temperature under an inert atmosphere.
-
Stir the resulting mixture for a short period to generate dimethyloxosulfonium methylide.
-
To this ylide solution, add the corresponding thiirane dropwise at room temperature.
-
The reaction mixture is then stirred at 40 °C, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the functionalized thietane.[5][6]
Synthesis of Functionalized Thietanes via Thia-Paternò-Büchi Reaction
Procedure:
-
In a quartz reaction vessel, dissolve the thiocarbonyl compound (e.g., thiobenzophenone) and the alkene in an inert solvent such as cyclohexane or acetonitrile.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the stirred reaction mixture with a suitable UV lamp (e.g., a high-pressure mercury lamp) at a controlled temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the desired thietane.[7][9]
Synthesis of Functionalized Thietanes from 1,3-Diols
Procedure:
-
To a stirred solution of the 1,3-diol and dibenzoxazol-2-yl disulfide in anhydrous THF, add tributylphosphine (Bu₃P) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the starting diol is consumed (monitored by TLC) to form the 2-(3-hydroxyalkylthio)benzoxazole intermediate.
-
To the resulting solution, add potassium hydride (KH) portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The crude thietane is then purified by column chromatography.[1]
Mechanistic Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways for each synthetic route and a general experimental workflow.
Caption: A logical workflow for the synthesis of functionalized thietanes.
Caption: Pathway for cyclic thioetherification to form thietanes.
Caption: Pathway for thiirane ring expansion to synthesize thietanes.
Caption: The Thia-Paternò-Büchi reaction pathway for thietane synthesis.
Caption: Pathway for the synthesis of thietanes from 1,3-diols.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Facile synthesis of thietanes via ring expansion of thiiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Thietan-3-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Thietan-3-amine in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and professionals in drug development.
Disclaimer: Information on the specific hazards of this compound is limited. The following recommendations are based on safety data for structurally similar compounds, including N-(2-Propan-2-yloxyethyl)this compound and other amine-containing heterocyclic compounds. Always consult a specific Safety Data Sheet (SDS) for the exact chemical you are using and perform a thorough risk assessment before handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Proper personal protective equipment is crucial to minimize exposure and ensure safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[2][3] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] A lab coat or chemical-resistant suit should be worn to cover all exposed skin.[2] | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][4] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia is necessary.[4] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][5] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is vital for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Work exclusively within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Wear the full complement of recommended PPE at all times.
-
Avoid direct contact with the chemical. Use appropriate tools and techniques to handle containers and transfer the substance.
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[1]
-
-
Post-Handling:
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Incident | First Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete. |
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6]
-
Keep containers tightly sealed and clearly labeled.[1]
-
Store in a locked cabinet or a secure area to restrict access.[1]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
All waste must be disposed of in accordance with local, state, and federal regulations.[6]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[5][8] Do not pour down the drain.[5]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
